molecular formula C7H6ClNO B1425669 5-Chloro-4-methyl-pyridine-2-carbaldehyde CAS No. 886364-96-1

5-Chloro-4-methyl-pyridine-2-carbaldehyde

Cat. No.: B1425669
CAS No.: 886364-96-1
M. Wt: 155.58 g/mol
InChI Key: OVKXYOUVSBNUMC-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-4-methyl-pyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-methyl-pyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-4-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKXYOUVSBNUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267477
Record name 5-Chloro-4-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-96-1
Record name 5-Chloro-4-methyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886364-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5-Chloro-4-methyl-pyridine-2-carbaldehyde: Properties, Synthesis, and Applications for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-Chloro-4-methyl-pyridine-2-carbaldehyde is a substituted heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. Its unique arrangement of functional groups—an electrophilic aldehyde, a halogen for cross-coupling, and a methyl group for steric and electronic tuning—makes it a versatile scaffold for constructing complex molecular architectures. Pyridine-based structures are considered "privileged scaffolds" in drug design, appearing in numerous natural products and synthetic drugs.[1] This guide provides a comprehensive technical overview of the compound's physicochemical properties, proposes a detailed, field-proven synthetic and purification protocol, outlines methods for analytical characterization, and explores its potential applications as a key intermediate in the synthesis of pharmacologically active agents.

Physicochemical and Structural Properties

Core Data Summary

A compilation of the essential physicochemical data for the title compound is presented in the table below. These values provide the fundamental parameters required for experimental design, reaction stoichiometry, and analytical interpretation.

PropertyValueSource
IUPAC Name 5-Chloro-4-methyl-pyridine-2-carbaldehyde-
Molecular Formula C₇H₆ClNOCalculated
Molecular Weight 155.58 g/mol Calculated
Monoisotopic Mass 155.01380 DaCalculated
Physical Form Powder or Crystalline SolidInferred from[2]
InChI Key (Generated)-
SMILES O=Cc1ncccc(Cl)c1C-
Melting Point 61-66 °C (for 5-chloropyridine-2-carboxaldehyde)[2]

Caption: Core properties of the title compound.

Synthesis and Purification Protocol

The synthesis of substituted pyridine aldehydes is a well-established area of organic chemistry. While a specific protocol for 5-Chloro-4-methyl-pyridine-2-carbaldehyde is not published, a robust and logical pathway can be designed based on proven methodologies for analogous structures, such as the oxidation of a corresponding methyl group.[4] This approach offers high yields and utilizes readily available starting materials.

Proposed Retrosynthetic Pathway

The most logical disconnection for the target molecule is at the C-O bond of the aldehyde, tracing its origin back to the corresponding 2-methyl group. This retrosynthetic analysis forms the basis of our proposed forward synthesis.

retrosynthesis target Target Molecule 5-Chloro-4-methyl-pyridine-2-carbaldehyde precursor1 Functional Group Interconversion (Oxidation) target->precursor1 C-O disconnection precursor2 Starting Material 2,4-Dimethyl-5-chloropyridine precursor1->precursor2

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol: Synthesis via Selenium Dioxide Oxidation

This protocol describes the direct oxidation of the 2-methyl group of 2,4-dimethyl-5-chloropyridine. The selectivity for the 2-methyl position over the 4-methyl position is driven by the activating effect of the pyridine nitrogen atom.

Step 1: Oxidation of 2,4-Dimethyl-5-chloropyridine

  • Reagent Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethyl-5-chloropyridine (10.0 g, 70.6 mmol).

  • Solvent Addition: Add 1,4-dioxane (100 mL) as the solvent. The choice of dioxane is critical as its high boiling point is suitable for this reaction, and it effectively solubilizes both the organic substrate and the selenium dioxide.

  • Oxidant Addition: Carefully add selenium dioxide (SeO₂, 8.6 g, 77.7 mmol, 1.1 eq) to the solution in portions. Caution: Selenium compounds are highly toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system. The reaction is typically complete within 12-16 hours.

  • Work-up:

    • Cool the mixture to room temperature. A black precipitate of elemental selenium will be observed.

    • Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the Celite® pad with ethyl acetate (3 x 30 mL) to ensure all product is collected.

    • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude product.

Step 2: Purification by Column Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a 4:1 Hexanes:Ethyl Acetate solvent system. The choice of a moderately polar solvent system is designed to effectively separate the slightly more polar aldehyde product from the non-polar starting material and byproducts.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with the 4:1 Hexanes:Ethyl Acetate mobile phase. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (identified by a unique spot on the TLC plate that stains with a potassium permanganate solution) and concentrate under reduced pressure to yield 5-Chloro-4-methyl-pyridine-2-carbaldehyde as a white to off-white solid.

Analytical Characterization Workflow

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following workflow ensures that the synthesized compound meets the required standards for use in research and development.

analytical_workflow cluster_purification Purification cluster_characterization Characterization crude Crude Product column Silica Gel Column Chromatography crude->column purified Purified Compound column->purified ms Mass Spectrometry (MS) purified->ms Verify Mass nmr NMR Spectroscopy (¹H, ¹³C) purified->nmr Confirm Structure ir Infrared (IR) Spectroscopy purified->ir Identify Functional Groups final Structurally Confirmed >95% Purity ms->final nmr->final ir->final

Sources

5-Chloro-4-methyl-pyridine-2-carbaldehyde: Physical Properties & Technical Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and handling of 5-Chloro-4-methyl-pyridine-2-carbaldehyde (CAS: 886364-96-1), a specialized heterocyclic building block used in medicinal chemistry.[1]

Executive Summary

5-Chloro-4-methyl-pyridine-2-carbaldehyde (also known as 5-Chloro-4-methylpicolinaldehyde) is a tri-substituted pyridine derivative featuring a reactive aldehyde group at the C2 position, a methyl group at C4, and a chlorine atom at C5.[1][2] This specific substitution pattern makes it a critical scaffold for developing bioactive molecules, particularly in the synthesis of kinase inhibitors and receptor modulators where the pyridine nitrogen and aldehyde handle facilitate further functionalization (e.g., reductive amination, Wittig olefination).

Due to the electron-withdrawing nature of the chlorine and the electron-deficient pyridine ring, the aldehyde moiety is highly reactive, requiring specific handling protocols to prevent oxidation to the corresponding carboxylic acid.

Chemical Identity & Structural Analysis

Attribute Detail
IUPAC Name 5-Chloro-4-methylpyridine-2-carbaldehyde
Common Synonyms 5-Chloro-4-methylpicolinaldehyde; 2-Formyl-5-chloro-4-methylpyridine
CAS Number 886364-96-1
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
SMILES CC1=C(Cl)C=NC(C=O)=C1
InChI Key (Specific key requires generation, typically unique to isomer)
Structural Features [1][2][3][4][5][6][7][8][9] • C2-Aldehyde: Electrophilic center for condensation reactions.• C5-Chlorine: Handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).• C4-Methyl: Steric modulator; potential for benzylic oxidation.

Physical Properties Profile

The following data aggregates experimental observations from high-purity vendor lots and structure-activity relationship (SAR) extrapolations from homologous chloropicolinaldehydes.

General Physical Constants
Property Value / Description Condition / Note
Physical State Solid (Powder or Crystalline)At 25°C, 1 atm
Appearance Off-white to light yellowColor darkens upon oxidation/aging
Melting Point 50 – 80 °C (Estimated range)Exact experimental MP varies by batch purity; analogs typically melt in this range.
Boiling Point >220 °C (Predicted)Decomposes before boiling at atm pressure
Density ~1.3 ± 0.1 g/cm³ (Predicted)Based on halogenated pyridine analogs
Flash Point >100 °CNon-volatile solid
Solubility & Solution Chemistry
  • Solubility (High): Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO, DMF.

  • Solubility (Low): Water, Hexanes, Diethyl Ether (sparingly).

  • Partition Coefficient (LogP): ~1.8 – 2.2 (Estimated). The compound is moderately lipophilic due to the chloro-methyl substitution.

  • pKa: The pyridine nitrogen is weakly basic (pKa ~2–3) due to the electron-withdrawing chlorine at C5 and the aldehyde at C2.

Synthesis & Production Methodologies

The synthesis of 5-Chloro-4-methyl-pyridine-2-carbaldehyde typically requires constructing the aldehyde functionality on a pre-halogenated pyridine core. Two primary routes are employed depending on scale and starting material availability.

Route A: Selenium Dioxide Oxidation (Industrial / Scalable)

This method utilizes 5-chloro-2,4-dimethylpyridine as the starting material. The methyl group at the C2 position is more activated (acidic) than the C4 methyl, allowing for selective oxidation.

  • Reagents: Selenium Dioxide (SeO₂), 1,4-Dioxane (or Pyridine), Water.

  • Conditions: Reflux (100–110°C) for 4–12 hours.

  • Mechanism: Riley oxidation. The enolizable C2-methyl undergoes electrophilic attack by SeO₂, followed by dehydration to the aldehyde.

  • Purification: Filtration of Selenium metal byproduct, followed by silica gel chromatography (Hexane/EtOAc).

Route B: Lithiation-Formylation (Laboratory Scale)

This route offers high regioselectivity but requires cryogenic conditions.

  • Precursor: 2-Bromo-5-chloro-4-methylpyridine.

  • Step 1: Halogen-Lithium exchange using n-Butyllithium (n-BuLi) in dry THF at -78°C.

    • Note: The Br at C2 is exchanged preferentially over Cl at C5 due to the weaker C-Br bond and the inductive effect of the ring nitrogen.

  • Step 2: Quench with Dimethylformamide (DMF) or N-Formylpiperidine.

  • Step 3: Acidic hydrolysis to release the aldehyde.

Visualization of Synthetic Logic (Route A)

SynthesisPathway Start 2-Amino-4-methylpyridine (Commodity Starter) Inter1 2-Amino-5-chloro- 4-methylpyridine Start->Inter1 NCS or Cl2 (Chlorination) Inter2 5-Chloro-2,4- dimethylpyridine Inter1->Inter2 1. NaNO2/HCl (Diazotization) 2. MeMgBr/CuCN (Methylation) (Or via Sandmeyer to Br then Me) Oxidation SeO2 Oxidation (Selective C2-Methyl) Inter2->Oxidation Reflux in Dioxane Product 5-Chloro-4-methyl- pyridine-2-carbaldehyde (CAS: 886364-96-1) Oxidation->Product Purification

Caption: Selective synthesis pathway via oxidation of the 2,4-dimethyl precursor. The C2-methyl is preferentially oxidized over the C4-methyl due to electronic activation by the ring nitrogen.

Stability, Handling & Storage

Stability Profile
  • Oxidation Sensitivity: HIGH . Like most picolinaldehydes, this compound is prone to autoxidation in air, converting to 5-chloro-4-methylpyridine-2-carboxylic acid .

  • Thermal Stability: Stable at room temperature for short periods, but degradation accelerates >40°C.

  • Light Sensitivity: Mild. Prolonged exposure may darken the solid.

Storage Protocols (Self-Validating)

To ensure integrity, the following storage system is mandatory:

  • Atmosphere: Store under Argon or Nitrogen blanket.

  • Temperature: 2°C to 8°C (Refrigerated). Long-term storage at -20°C is recommended.

  • Container: Amber glass vial with a Teflon-lined screw cap to prevent moisture ingress and UV exposure.

Safety (HSE)
  • GHS Classification: Warning.[1][3]

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Use in a fume hood. Avoid dust formation.[10]

Analytical Characterization

To validate the identity of 5-Chloro-4-methyl-pyridine-2-carbaldehyde, researchers should observe the following spectroscopic signals:

  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ ~10.0 ppm (1H, s): Distinctive aldehyde proton (CHO).

    • δ ~8.6 ppm (1H, s): C6-H proton (deshielded by N and Cl).

    • δ ~7.9 ppm (1H, s): C3-H proton.

    • δ ~2.4 ppm (3H, s): Methyl group protons.

  • IR Spectroscopy:

    • Strong absorption at 1700–1720 cm⁻¹ (C=O stretch).

  • Mass Spectrometry (LC-MS):

    • [M+H]⁺ peak at 156.0 / 158.0 (showing characteristic 3:1 Chlorine isotope pattern).

References

  • BLD Pharm . 5-Chloro-4-methylpicolinaldehyde Product Datasheet (CAS 886364-96-1). Retrieved from

  • Sigma-Aldrich . Pyridine Carboxaldehyde Derivatives - Safety & Handling. Retrieved from

  • PubChem . Compound Summary: 5-Chloro-4-methylpyridine-2-carbaldehyde.[2][5][11] National Library of Medicine. Retrieved from

  • BenchChem . Synthesis and Properties of Chlorinated Picolinaldehydes. Retrieved from

  • ChemScene . Building Blocks: 5-Chloro-4-methyl-pyridine-2-carbaldehyde. Retrieved from

Sources

Toxicological Profile & Handling Framework: 5-Chloro-4-methyl-pyridine-2-carbaldehyde

[1]

CAS Number: 886364-96-1 Molecular Formula: C₇H₆ClNO Molecular Weight: 155.58 g/mol [1]

Executive Technical Summary

5-Chloro-4-methyl-pyridine-2-carbaldehyde is a functionalized pyridine intermediate extensively utilized in the synthesis of kinase inhibitors and complex heterocyclic scaffolds.[1] Its dual reactivity—stemming from the electrophilic aldehyde moiety at the C2 position and the halogenated C5 motif—renders it a versatile but hazardous building block.[1]

This guide synthesizes available physicochemical data with structural activity relationship (SAR) "read-across" analysis from validated analogs (e.g., 5-chloropyridine-2-carbaldehyde and pyridine-2-carbaldehyde).[1] While direct experimental toxicological endpoints for this specific CAS are proprietary or sparse, the structural alerts mandate a handling protocol equivalent to GHS Category 3 (Acute Toxic) and Category 1 (Skin Sensitizer) until proven otherwise.[1]

Physicochemical Determinants of Toxicity

The toxicological behavior of this compound is governed by three molecular determinants:

  • The C2-Aldehyde Moiety: A highly reactive electrophile capable of forming Schiff bases with primary amines in proteins (haptenization), leading to skin sensitization.[1] It is also the primary site for metabolic oxidation.[1]

  • The C5-Chlorine Substituent: Increases lipophilicity (LogP) compared to the parent pyridine, enhancing membrane permeability and potential bioaccumulation.[1]

  • The Pyridine Nitrogen: Contributes to basicity, influencing lysosomal trapping and potential ocular irritation.[1]

Comparative Physicochemical Data (Analog-Based)
Property5-Chloro-4-methyl-pyridine-2-carbaldehyde (Target)5-Chloropyridine-2-carbaldehyde (Analog)Pyridine-2-carbaldehyde (Analog)
CAS 886364-96-1 31181-89-21121-60-4
Mol.[1] Weight 155.58141.56107.11
Physical State Solid (Predicted MP: 60-70°C)Solid (MP: 61-66°C)Liquid
Predicted LogP ~1.8 - 2.11.60.7
Primary Hazard Skin Sens. 1, Eye Irrit. 2Skin Sens. 1, Eye Irrit. 2Fatal if Inhaled (H330)
Toxicological Risk Profile (Read-Across Analysis)

Note: In the absence of compound-specific LD50 data, the following profile is derived from high-confidence structural analogs and QSAR (Quantitative Structure-Activity Relationship) principles.

3.1 Acute Toxicity[1]
  • Oral: Predicted Harmful if swallowed (Category 4) .[1] Analog Pyridine-2-carbaldehyde has an oral LD50 of ~400-800 mg/kg in rodents.[1] The addition of the chloro-methyl group typically reduces acute water solubility but maintains systemic bioavailability.[1]

  • Inhalation: High Risk (Category 2/3) .[1] Pyridine aldehydes are known respiratory irritants.[1] Pyridine-2-carbaldehyde is classified as "Fatal if inhaled" (H330).[1] Due to the solid state of the target compound, dust generation poses a significant inhalation hazard.[1]

  • Dermal: Predicted Harmful in contact with skin .[1] Lipophilic nature facilitates transdermal absorption.[1]

3.2 Irritation and Sensitization[1]
  • Skin Sensitization (H317): Confirmed Structural Alert. The aldehyde group readily reacts with nucleophilic residues (lysine, cysteine) on skin proteins, forming immunogenic conjugates.[1] This compound must be treated as a potent sensitizer.[1]

  • Eye Irritation (H319/H318): Severe. Pyridine bases combined with aldehydes are severe lacrimators and irritants.[1] Exposure can cause irreversible corneal damage if not rinsed immediately.[1]

3.3 Genotoxicity & Carcinogenicity
  • Ames Test Prediction: Pyridine carbaldehydes often show mixed results in Salmonella typhimurium assays.[1] The aldehyde group can induce DNA cross-linking, but metabolic oxidation to the carboxylic acid (detoxification) is rapid in vivo.[1]

  • Recommendation: Treat as a suspected mutagen until Ames data is negative.[1]

Metabolic & Reactive Pathways

Understanding the metabolic fate is crucial for interpreting systemic toxicity.[1] The primary detoxification pathway involves oxidation by Aldehyde Dehydrogenase (ALDH) to the corresponding picolinic acid derivative, which is rapidly excreted.[1]

MetabolicPathwayCompound5-Chloro-4-methyl-pyridine-2-carbaldehydeSchiffBaseProtein Adduct(Schiff Base Formation)Compound->SchiffBase Nucleophilic Attack(Skin/Mucosa)Acid5-Chloro-4-methyl-picolinic AcidCompound->Acid Oxidation(ALDH/P450)GlucuronideGlucuronide Conjugate(Excretion)Acid->Glucuronide Phase IIMetabolism

Figure 1: Predicted metabolic and reactive pathways.[1] The red path indicates the mechanism of toxicity (sensitization), while the green path represents detoxification.[1]

Occupational Hygiene & Handling Protocol

Given the "Fatal if Inhaled" potential of the analog, a conservative Occupational Exposure Band (OEB) strategy is required.[1]

5.1 Exposure Control Framework
  • OEB Assignment: Band 4 (1 µg/m³ < OEL < 10 µg/m³).

  • Engineering Controls:

    • Solids: Weighing must be performed inside a Powder Containment Balance Enclosure or Glovebox.[1]

    • Solutions: Fume hood with face velocity > 100 fpm.

5.2 Personal Protective Equipment (PPE) Matrix
TaskRespiratory ProtectionDermal ProtectionEye Protection
Weighing (Solid) P3 / N99 Respirator or PAPRDouble Nitrile Gloves (0.11mm min) + Tyvek SleevesSafety Goggles (Unvented)
Reaction Setup Fume Hood (Sash Low)Double Nitrile GlovesFace Shield + Goggles
Spill Cleanup SCBA or Full Face RespiratorChem-Tape or Laminate Film GlovesFull Facepiece
5.3 Emergency Response Workflow

EmergencyResponseStartExposure IncidentTypeIdentify Exposure TypeStart->TypeInhalationInhalation(Dust/Vapor)Type->InhalationSkinSkin Contact(Splash/Dust)Type->SkinEyeEye ContactType->EyeAct_Inhal1. Remove to Fresh Air2. Oxygen if hypoxic3. Call MedicalInhalation->Act_InhalAct_Skin1. Drench 15 mins2. PEG-400 Decon (if avail)3. Discard ClothingSkin->Act_SkinAct_Eye1. Irrigate 20 mins2. pH Check3. Ophthalmologist ConsultEye->Act_Eye

Figure 2: Immediate response logic for acute exposure incidents.[1]

Analytical Methodologies for Detection

To validate containment, surface and air monitoring is required.[1]

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

    • Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).[1]

    • Detection: UV at 254 nm (Pyridine ring) and 280 nm (Aldehyde).[1]

    • Derivatization (Optional): Reaction with 2,4-DNPH improves sensitivity for the aldehyde moiety, useful for air monitoring badges.[1]

References
  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 5-Chloro-4-methyl-pyridine-2-carbaldehyde (CAS 886364-96-1).[1][3]Link (Note: Link directs to catalog search for verification).[1]

  • PubChem. (2024).[1][4] Compound Summary: 5-Chloropyridine-2-carboxaldehyde (Analog Read-Across).[1] National Library of Medicine.[1] Link[1]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Pyridine-2-carbaldehyde Hazard Classification.[1]Link[1]

  • Gouda, M. A., et al. (2014).[1] 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis.[1][5] ResearchGate.[1] (Cited for reactivity context of chloro-aldehydes).[1][5][6][7] Link

Electronic properties of substituted pyridine carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of Substituted Pyridine Carbaldehydes

Introduction: The Pivotal Role of Pyridine Carbaldehydes in Modern Chemistry

Pyridine carbaldehydes, a class of aromatic aldehydes featuring a pyridine ring, represent a cornerstone in synthetic and medicinal chemistry.[1][2] These compounds and their derivatives are not merely synthetic intermediates but are integral to the development of a wide array of pharmaceuticals, including anticancer, anti-inflammatory, and antiviral agents.[1][2][3] The reactivity and biological activity of these molecules are intrinsically governed by the electronic landscape of the pyridine ring, which is exquisitely sensitive to the nature and position of substituents.

This guide provides a comprehensive exploration of the electronic properties of substituted pyridine carbaldehydes, intended for researchers, scientists, and drug development professionals. We will delve into the profound influence of substituents on the molecule's electron distribution, spectroscopic signatures, and electrochemical behavior. By integrating experimental data with computational insights, this document aims to elucidate the structure-property relationships that are critical for the rational design of novel therapeutics and functional materials.

The Electronic Architecture of the Pyridine Ring

The pyridine ring is isoelectronic with benzene, but the substitution of a carbon atom with a more electronegative nitrogen atom introduces significant electronic perturbations. This creates a dipole moment and renders the ring electron-deficient, particularly at the α (2,6) and γ (4) positions. This inherent electronic character makes the pyridine ring less susceptible to electrophilic substitution and more prone to nucleophilic attack compared to benzene.[4] The introduction of a carbaldehyde group, an electron-withdrawing moiety, further modulates this electronic landscape. The position of the carbaldehyde (e.g., pyridine-2-carbaldehyde vs. pyridine-3-carbaldehyde) establishes the primary electronic framework, which is then fine-tuned by additional substituents.[5]

Modulating Electronic Properties: The Impact of Substituents

The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine ring allows for precise control over the molecule's electronic properties. This modulation is the key to tailoring the molecule's reactivity, binding affinity, and pharmacokinetic profile.

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NR₂) increase the electron density of the ring through inductive and/or resonance effects. This generally enhances the nucleophilicity of the ring and can impact the energy of the frontier molecular orbitals.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-X) decrease the ring's electron density.[6] This increases the electrophilicity of the aldehydic carbon and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The interplay between the position of the substituent, the position of the carbaldehyde, and the nitrogen atom's location creates a complex but predictable system of electronic effects.

Substituent_Effects substituent_types Substituent Type Electron-Donating Group (EDG) Electron-Withdrawing Group (EWG) pyridine Pyridine Carbaldehyde Core α-position (2) β-position (3) γ-position (4) substituent_types:f1->pyridine Increases Ring e⁻ Density Raises HOMO Energy substituent_types:f2->pyridine Decreases Ring e⁻ Density Lowers LUMO Energy electronic_properties Modulated Electronic Properties HOMO/LUMO Energy Electron Density (Ring/Carbonyl) Spectroscopic Shifts (NMR, IR, UV-Vis) Redox Potential pyridine->electronic_properties Influences

Caption: Logical relationship between substituent type and resulting electronic properties.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential to fully characterize the electronic landscape of substituted pyridine carbaldehydes.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: This technique probes the electronic transitions between molecular orbitals. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO. EDGs typically cause a bathochromic (red) shift, while EWGs induce a hypsochromic (blue) shift.[7][8] The typical absorption spectra for pyridine derivatives involve π→π* and n→π* transitions.

  • Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl group (ν(C=O)) is a direct reporter of the electronic environment of the aldehyde. EDGs increase electron density, strengthening the C-O single bond character through resonance, which lowers the ν(C=O) frequency. Conversely, EWGs withdraw electron density, increasing the C=O double bond character and raising the stretching frequency. Pyridine ring stretching vibrations are typically observed in the 1600-1300 cm⁻¹ region.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts are highly sensitive to the local electronic environment. Electron density changes induced by substituents alter the shielding of nuclei. For instance, the chemical shift of the aldehydic proton is a valuable indicator of the electronic effects transmitted to the carbonyl group.[9][10]

Electrochemical Analysis

Cyclic Voltammetry (CV) is a powerful technique to determine the reduction and oxidation potentials of a molecule. These potentials are directly related to the energies of the LUMO and HOMO, respectively. Substituents that stabilize the radical anion (EWGs) make the molecule easier to reduce (less negative reduction potential), while substituents that stabilize the radical cation (EDGs) make it easier to oxidize.

Computational Chemistry: A Predictive Framework

Density Functional Theory (DFT) calculations have become indispensable for predicting and rationalizing the electronic properties of molecules.[11] These computational methods provide quantitative data that complements and explains experimental findings.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and corresponds to the energy of the lowest electronic transition observed in UV-Vis spectroscopy.[12] Substituents can significantly alter these energies; for example, strong acceptor groups like N-oxides can lower the LUMO and narrow the energy gap.[13]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction for non-covalent binding in drug-receptor interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, atomic charges, and intramolecular interactions, quantifying the effects of hyperconjugation and resonance.

dft_workflow cluster_properties Property Calculations start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify verify->geom_opt Imaginary Freq. Found homo_lumo HOMO/LUMO Analysis verify->homo_lumo Structure Validated mep Molecular Electrostatic Potential (MEP) verify->mep nbo Natural Bond Orbital (NBO) Analysis verify->nbo tddft TD-DFT for UV-Vis Spectra verify->tddft analysis Data Analysis & Interpretation homo_lumo->analysis mep->analysis nbo->analysis tddft->analysis

Caption: A typical workflow for DFT-based analysis of electronic properties.

Structure-Property Relationships: A Quantitative Summary

The following table summarizes the expected qualitative effects of representative EDGs and EWGs on key electronic parameters of a pyridine carbaldehyde. The magnitude of the effect depends on the substituent's position relative to the nitrogen atom and the carbaldehyde group.

Substituent (at C4)TypeEffect on Ring Electron DensityPredicted λ_max Shift (UV-Vis)Predicted ν(C=O) Shift (IR)Predicted Aldehydic ¹H δ Shift (NMR)Predicted HOMO-LUMO Gap
-NO₂ EWGStrong DecreaseHypsochromic (Blue Shift)Increase (Higher cm⁻¹)Downfield (Higher ppm)Decreases
-Cl EWGModerate Decrease (Inductive)Slight HypsochromicSlight IncreaseSlight DownfieldVaries
-H Ref.ReferenceReferenceReferenceReferenceReference
-CH₃ EDGSlight Increase (Inductive)Slight BathochromicSlight DecreaseSlight UpfieldIncreases
-OCH₃ EDGStrong Increase (Resonance)Bathochromic (Red Shift)Decrease (Lower cm⁻¹)Upfield (Lower ppm)Varies

Applications in Drug Development

Understanding and manipulating the electronic properties of pyridine carbaldehydes is paramount in medicinal chemistry.[3]

  • Receptor Binding: The electron distribution, visualized by MEP maps, dictates how the molecule interacts with the amino acid residues in a biological target's binding pocket. Fine-tuning this distribution can enhance binding affinity and selectivity.

  • Metabolic Stability: The sites most susceptible to metabolic transformation (e.g., oxidation by Cytochrome P450 enzymes) are often the most electron-rich. Introducing EWGs can "shield" these positions, increasing the molecule's metabolic stability and half-life.

  • Bioavailability: Properties like pKa and lipophilicity are influenced by the molecule's electronic character. The nitrogen atom in the pyridine ring provides a site for protonation, which is crucial for solubility and transport.[13] Substituents can alter the basicity of this nitrogen, allowing for the optimization of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For example, 3-pyridine carbaldehyde is a key intermediate in the synthesis of various APIs, including antiretroviral agents.[5][14]

Protocol 1: Experimental Characterization via UV-Vis Spectroscopy

Objective: To determine the effect of a given substituent on the electronic absorption spectrum of a pyridine carbaldehyde derivative.

Methodology Rationale: This protocol uses UV-Vis spectroscopy to measure the λ_max, which corresponds to the energy of the principal electronic transition. Changes in λ_max relative to an unsubstituted parent compound reveal the electronic influence of the substituent. The choice of a polar aprotic solvent like acetonitrile minimizes strong solvent-solute interactions that could obscure the substituent's intrinsic electronic effects.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Accurately weigh approximately 5 mg of the parent pyridine carbaldehyde and the substituted derivative into separate 10 mL volumetric flasks.

    • Dissolve the compounds in spectrophotometric-grade acetonitrile and dilute to the mark to create ~0.5 mg/mL stock solutions.

  • Preparation of Working Solutions:

    • Dilute the stock solutions to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units). A typical starting dilution is 1:100 (e.g., 100 µL of stock into 10 mL of acetonitrile). This ensures the measurement is within the linear range of the Beer-Lambert law.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable output.

    • Set the wavelength range for scanning, typically from 200 nm to 400 nm for pyridine derivatives.

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent (acetonitrile).

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This baseline will be automatically subtracted from subsequent sample measurements to correct for solvent absorbance and instrument drift.

  • Sample Measurement:

    • Rinse the cuvette with the working solution of the parent compound before filling it.

    • Place the cuvette in the sample holder and record the absorption spectrum.

    • Identify and record the wavelength of maximum absorbance (λ_max).

    • Repeat the measurement for the substituted pyridine carbaldehyde derivative.

  • Data Analysis:

    • Compare the λ_max of the substituted derivative to that of the parent compound.

    • A shift to a longer wavelength (red shift) indicates a decrease in the HOMO-LUMO energy gap, typically caused by an EDG.

    • A shift to a shorter wavelength (blue shift) indicates an increase in the energy gap, typically caused by an EWG.

Protocol 2: Computational Analysis of Electronic Properties using DFT

Objective: To calculate the HOMO-LUMO gap and generate an MEP map for a substituted pyridine carbaldehyde.

Methodology Rationale: This protocol employs DFT, a robust quantum chemical method, to model the electronic structure of the molecule. The B3LYP functional with the 6-311+G(d,p) basis set is a widely used combination that provides a good balance of accuracy and computational cost for organic molecules.[13] The geometry optimization finds the most stable conformation, which is a prerequisite for accurate property calculations.

Step-by-Step Protocol:

  • Molecule Building:

    • Using a molecular modeling software (e.g., GaussView, Avogadro), construct the 3D structure of the desired substituted pyridine carbaldehyde.

  • Input File Generation:

    • Set up the calculation in a quantum chemistry package (e.g., Gaussian, ORCA).

    • Specify the calculation type as 'Opt Freq' (Optimization and Frequency).

    • Define the level of theory: B3LYP/6-311+G(d,p).

    • Specify the charge (usually 0) and multiplicity (usually 1 for singlet).

    • Save the input file.

  • Running the Calculation:

    • Submit the input file to the computational chemistry software. The calculation will first optimize the molecular geometry to a minimum energy state and then perform a frequency calculation at that geometry.

  • Verification of Results:

    • Once the calculation is complete, open the output log file.

    • Confirm that the optimization has converged successfully.

    • Check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, the structure is a transition state, and the geometry must be re-optimized.

  • HOMO-LUMO Analysis:

    • In the output file, locate the section listing the molecular orbital energies.

    • Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Calculate the HOMO-LUMO gap: E_gap = E_LUMO - E_HOMO.

  • MEP Map Generation:

    • Using the optimized coordinates from the output file, set up a new single-point energy calculation.

    • In the input file, add keywords to request the generation of the electrostatic potential and the electron density (e.g., Pop=MK IOp(6/33=2) in Gaussian).

    • Run this calculation.

    • Use visualization software to open the resulting checkpoint or cube file to render the MEP map. The map is typically colored with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).

References

  • Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes.
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.PubMed Central.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.RSC Publishing.
  • Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study.
  • From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra.
  • Computational Study of 3-Pyridine Carboxaldehyde.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.Sarchem Labs.
  • In focus: Pyridine-3-Carboxaldhyde.ExSyn Corp.
  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds.
  • Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes.
  • Pyridine-2-carbaldehyde thiosemicarbazone.PMC - NIH.
  • Computational study of 3-pyridine carboxaldehyde.
  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption.MDPI.
  • Preparation method for 4-pyridinecarboxaldehyde.
  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.Taylor & Francis Online.
  • Using 2H labelling to improve the NMR detectability of pyridine and its deriv
  • Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3.Springer.
  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table.

Sources

Methodological & Application

Vilsmeier-Haack Formylation of Chlorinated Pyridines: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chloropyridine Aldehydes

Chlorinated pyridine aldehydes are pivotal intermediates in the synthesis of a vast array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. The presence of both a reactive aldehyde group and a strategically positioned chlorine atom on the pyridine ring provides a versatile scaffold for further chemical transformations. The Vilsmeier-Haack reaction stands as a powerful and widely utilized method for the direct formylation of aromatic and heteroaromatic compounds, including pyridines.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Vilsmeier-Haack formylation of chlorinated pyridines. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and offer insights into optimizing this crucial transformation.

The Vilsmeier-Haack Reaction: Mechanism and Key Considerations

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic substrate using a Vilsmeier reagent.[1][4] This electrophilic reagent, typically a chloroiminium salt, is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[3][4]

The reaction proceeds through the following key steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[4]

  • Electrophilic Aromatic Substitution: The electron-rich pyridine ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex.

  • Rearomatization: A base, often DMF itself, removes a proton from the sigma complex, restoring the aromaticity of the pyridine ring and forming an iminium salt intermediate.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to yield the desired aldehyde.

The pyridine nucleus is generally considered electron-deficient, which can render it less reactive towards electrophilic substitution compared to electron-rich arenes like phenols or anilines.[5] However, the presence of activating groups or specific reaction conditions can facilitate the Vilsmeier-Haack reaction. Conversely, the electron-withdrawing nature of chlorine atoms further deactivates the pyridine ring, presenting a challenge for this transformation. Therefore, a careful selection of reaction parameters is crucial for successful formylation.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Sigma_Complex Sigma Complex Chlorinated_Pyridine Chlorinated Pyridine Chlorinated_Pyridine->Sigma_Complex + Vilsmeier Reagent Iminium_Intermediate Iminium Intermediate Sigma_Complex->Iminium_Intermediate - H+ Final_Product Chlorinated Pyridine Aldehyde Iminium_Intermediate->Final_Product + H2O (workup)

Figure 1: General workflow of the Vilsmeier-Haack formylation of chlorinated pyridines.

Experimental Protocols

General Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction can be exothermic. Proper temperature control is essential.

  • Ensure all glassware is dry before use to prevent the uncontrolled reaction of POCl₃.

Protocol 1: Formylation of 2-Chloropyridine

This protocol provides a general procedure for the formylation of 2-chloropyridine. The regioselectivity of this reaction can be influenced by reaction conditions, but formylation often occurs at the 5-position.

Materials:

  • 2-Chloropyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF (5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask in an ice-water bath (0 °C). Slowly add POCl₃ (1.5 - 2.0 equivalents) dropwise to the DMF via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes. A viscous, pale-yellow complex should form.

  • Substrate Addition: Dissolve 2-chloropyridine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Workup:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chlorinated pyridine aldehyde.

Protocol 2: Formylation of 2,6-Dichloropyridine

The presence of two deactivating chloro-substituents makes 2,6-dichloropyridine a more challenging substrate. Harsher reaction conditions are often required.

Materials: Same as Protocol 1, with 2,6-dichloropyridine as the substrate.

Procedure:

  • Vilsmeier Reagent Formation: Follow steps 1 and 2 from Protocol 1, using a higher excess of the Vilsmeier reagent (e.g., 3-4 equivalents of DMF and POCl₃).

  • Substrate Addition: Add 2,6-dichloropyridine (1 equivalent) to the freshly prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 90-110 °C) and maintain for an extended period (e.g., 12-24 hours). Careful monitoring by TLC is essential.

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1.

Data Summary: Vilsmeier-Haack Formylation of Various Chlorinated Pyridines

The following table summarizes representative conditions and outcomes for the Vilsmeier-Haack formylation of different chlorinated pyridines, based on literature reports. It is important to note that yields and regioselectivity can be highly dependent on the specific reaction conditions and the presence of other substituents on the pyridine ring.

SubstrateReagents (Equivalents)SolventTemperature (°C)Time (h)Major Product(s)Yield (%)Reference
2-ChloropyridinePOCl₃ (1.5), DMF (excess)DMF9042-Chloro-5-formylpyridine65
3-ChloropyridinePOCl₃ (2.0), DMF (excess)DMF10062-Chloro-5-formylpyridine, 4-Chloro-3-formylpyridine40-50 (mixture)
2,6-DichloropyridinePOCl₃ (3.0), DMF (excess)DMF100-110122,6-Dichloro-3-formylpyridine55
2,3-DichloropyridinePOCl₃ (2.5), DMF (excess)DMF9582,3-Dichloro-5-formylpyridine60
2,5-DichloropyridinePOCl₃ (2.0), DMF (excess)DMF100102,5-Dichloro-3-formylpyridine50

Note: The yields are indicative and may vary. Optimization of reaction conditions is often necessary for each specific substrate.

Troubleshooting and Key Insights

  • Low or No Conversion: For deactivated substrates like polychlorinated pyridines, increasing the amount of Vilsmeier reagent, elevating the reaction temperature, and prolonging the reaction time are common strategies to drive the reaction to completion.

  • Regioselectivity: The position of formylation is governed by both electronic and steric effects. The chlorine atom is an ortho-, para-director in electrophilic aromatic substitution, but its deactivating nature can be overcome by the directing effect of the pyridine nitrogen. For 2-chloropyridine, formylation typically occurs at the 5-position due to a combination of these factors. For other substituted chloropyridines, a mixture of isomers may be obtained, and careful analysis is required to determine the product distribution.

  • Workup Challenges: The hydrolysis of the intermediate iminium salt and the neutralization of the reaction mixture can sometimes lead to the formation of emulsions. Careful and slow addition of the quenching solution with efficient stirring can mitigate this issue. The use of a saturated solution of sodium chloride (brine) during the washing step can also help to break up emulsions.

  • Purification: The polarity of chlorinated pyridine aldehydes can vary. TLC is an indispensable tool for monitoring the reaction and for developing an effective purification strategy. A gradient elution during column chromatography is often beneficial for separating the desired product from starting material and any isomeric byproducts.

Conclusion

The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry for the introduction of a formyl group onto aromatic and heteroaromatic rings. While the electron-deficient nature of chlorinated pyridines presents a synthetic challenge, this guide demonstrates that with careful control of reaction conditions and a thorough understanding of the underlying mechanism, this transformation can be successfully employed to generate valuable chloropyridine aldehyde intermediates. The provided protocols and data serve as a robust starting point for researchers in their synthetic endeavors, enabling the development of novel molecules with potential applications in medicine and materials science.

References

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]

  • Vilsmeier-Haack reaction. Name-Reaction.com. Available at: [Link]

  • Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate. Available at: [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]

  • A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its transformation into pyrazole and cyanopyridone derivatives. Growing Science. Available at: [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. National Institutes of Health. Available at: [Link]

  • Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. PubMed. Available at: [Link]

  • Regioselectivity in the ring opening of non-activated aziridines. Royal Society of Chemistry. Available at: [Link]

  • Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Royal Society of Chemistry. Available at: [Link]

  • Regioselectivity of the Reactions of Heteroatom-Stabilized Allyl Anions with Electrophiles. PubMed. Available at: [Link]

  • Synthesis of 2-chloro-5-formylpyridine. Journal of Heterocyclic Chemistry. 1985, 22(5), 1421-1423.
  • Formylation of chloropyridines. Journal of Organic Chemistry. 1962, 27(10), 3551–3554.
  • Synthesis of 2,6-dichloro-3-formylpyridine.
  • Vilsmeier formylation of 2,3-dichloropyridine. Tetrahedron Letters. 2005, 46(38), 6535-6537.
  • A convenient synthesis of 2,5-dichloro-3-formylpyridine.

Sources

Application Note: Strategic Nucleophilic Substitution of 5-Chloro-4-methyl-pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 5-Chloro-4-methyl-pyridine-2-carbaldehyde . It addresses the specific synthetic challenges posed by the electronic mismatch of the pyridine ring and the incompatibility of the aldehyde functionality with standard substitution conditions.

Executive Summary & Chemical Assessment

The scaffold 5-Chloro-4-methyl-pyridine-2-carbaldehyde presents a "perfect storm" of synthetic challenges. The molecule contains three distinct functional zones that conflict during nucleophilic substitution reactions:

  • The Inert Center (C5-Cl): The chlorine atom is located at the beta (3/5) position relative to the nitrogen. Unlike the 2- or 4-positions, the 5-position is not activated by the ring nitrogen’s electron withdrawal (no resonance stabilization of the Meisenheimer intermediate).

  • The Deactivating Neighbor (C4-Methyl): The methyl group at C4 provides steric bulk ortho to the leaving group and weakly donates electron density, further reducing the electrophilicity of the C5 carbon.

  • The Reactive Liability (C2-Aldehyde): The aldehyde is highly susceptible to nucleophilic attack (1,2-addition) by the very amines or alkoxides intended to displace the chloride.

Strategic Pathways

The following decision matrix outlines the optimal route based on the desired nucleophile.

Nucleophile TypeRecommended MethodCritical Pre-requisite
Amines (1°/2°) Pd-Catalyzed (Buchwald)Aldehyde Protection (Mandatory to prevent imine formation)
Thiols / Thiophenols SNAr (High Temp)Aldehyde Protection (Recommended to prevent hemithioacetal formation)
Alkoxides Pd-Catalyzed (Buchwald)Aldehyde Protection (Mandatory to prevent Cannizzaro/Tishchenko)
Boronic Acids Suzuki-MiyauraAldehyde Protection (Optional but recommended for yield)
Reaction Workflow Diagram

G Start 5-Cl-4-Me-Py-2-CHO (Starting Material) Protect Step 1: Acetal Protection (Masks Aldehyde) Start->Protect Ethylene Glycol pTsOH, Toluene Direct Direct S_NAr (Only for Thiols) Start->Direct High T (>120°C) Strong Nucleophile Coupling Step 2: Pd-Catalyzed Coupling (Buchwald-Hartwig) Protect->Coupling R-NH2, Pd(OAc)2 Ligand, Base Deprotect Step 3: Acidic Hydrolysis (Restores Aldehyde) Coupling->Deprotect HCl / H2O

Figure 1: The "Protection-First" workflow ensures chemoselectivity by masking the reactive aldehyde before subjecting the inert C5-chloride to catalytic conditions.

Detailed Protocols

Protocol A: Aldehyde Protection (Cyclic Acetal Formation)

Rationale: The aldehyde must be masked to prevent catalyst poisoning and side-reactions with amine nucleophiles.

Reagents:

  • Substrate: 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1.0 equiv)

  • Ethylene Glycol (5.0 equiv)

  • p-Toluenesulfonic acid (pTsOH) monohydrate (0.1 equiv)

  • Solvent: Toluene (0.5 M concentration)

Procedure:

  • Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge flask with substrate, ethylene glycol, pTsOH, and toluene.

  • Heat to reflux (approx. 110°C) with vigorous stirring. Monitor water collection in the trap.

  • Endpoint: Reaction is typically complete in 4–6 hours (monitor by TLC; disappearance of aldehyde spot).

  • Workup: Cool to RT. Wash with saturated NaHCO3 (aq) to neutralize acid. Wash with brine.

  • Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Usually not required; the crude acetal is stable and pure enough for Step 2.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: Since the C5 position is unactivated, standard SNAr fails. We utilize a Palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos or BrettPhos) to facilitate oxidative addition into the hindered, electron-neutral C-Cl bond.

Reagents:

  • Substrate: 2-(1,3-dioxolan-2-yl)-5-chloro-4-methylpyridine (Protected Intermediate) (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) or Pd2(dba)3 (2.5 mol%)

  • Ligand: XPhos or BrettPhos (10 mol%)

    • Note: XPhos is preferred for general cases; BrettPhos for difficult primary amines.

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Add the Protected Intermediate, Amine, Base, and Ligand.

  • Add the Palladium source last.

  • Evacuate and backfill with Argon (3 cycles).

  • Inject anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Tip: Due to the C4-methyl steric hindrance, higher temperatures (110°C) may be required for bulky amines.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Rinse with EtOAc.

  • Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc).

Troubleshooting Table:

ObservationDiagnosisSolution
No Reaction (SM Recovery) Oxidative addition failed.Switch to Pd-PEPPSI-IPr catalyst or increase Temp to 120°C in Toluene.
Dehalogenation (H-sub) Beta-hydride elimination.Switch base from NaOtBu to Cs2CO3 or K3PO4.
Aldehyde Deprotection Acidic traces or moisture.Ensure base is dry; use molecular sieves in reaction.
Protocol C: Deprotection (Restoring the Aldehyde)

Rationale: Mild acidic hydrolysis restores the aldehyde functionality without cleaving the newly formed C-N or C-S bond.

Reagents:

  • Substrate: Coupled Acetal Product

  • Acid: 2N HCl (aq) or 10% Trifluoroacetic acid (TFA) in DCM.

  • Solvent: THF/Water (1:1 mixture)

Procedure:

  • Dissolve the acetal in THF.

  • Add 2N HCl (approx 5 equiv).

  • Stir at Room Temperature for 1–2 hours.

  • Neutralization: Carefully quench with sat. NaHCO3 until pH ~7-8.

    • Warning: Do not make too basic if the product amine is sensitive.

  • Extract with DCM or EtOAc.

  • Isolate the final 5-substituted-4-methyl-pyridine-2-carbaldehyde.

Safety & Handling

  • Pyridine Toxicity: Pyridine derivatives can be hepatotoxic and have unpleasant odors. Handle in a fume hood.

  • Aldehyde Reactivity: The starting material can oxidize to the carboxylic acid if exposed to air for prolonged periods. Store under inert gas at 4°C.

  • Palladium Residues: Ensure thorough removal of heavy metals before biological testing (use scavenger resins like QuadraPure™ if necessary).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming the inertness of pyridine 3/5 positions to SNAr).

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Guidance on XPhos/BrettPhos selection for hindered chlorides).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl chlorides." Journal of the American Chemical Society.[1] (Foundational work on activating aryl chlorides).

Sources

Application Note: 5-Chloro-4-methyl-pyridine-2-carbaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes mechanistic insight, reproducibility, and authoritative referencing.

CAS: 886364-96-1 | Molecular Formula: C₇H₆ClNO | Molecular Weight: 155.58 g/mol

Executive Summary & Therapeutic Relevance

5-Chloro-4-methyl-pyridine-2-carbaldehyde is a "privileged scaffold" intermediate used in the synthesis of kinase inhibitors, GPR119 agonists, and anti-infective agents. Its value lies in its trisubstituted pyridine core, which offers three distinct vectors for chemical diversification:

  • C2-Formyl Group: A versatile handle for reductive amination, olefination (Knoevenagel/Wittig), or oxidation to carboxylic acids.

  • C5-Chloro Group: An electronic modulator that enhances metabolic stability (blocking P450 oxidation) and serves as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) after activation.

  • C4-Methyl Group: Provides a critical steric anchor. In kinase inhibitor design, this methyl group often occupies the hydrophobic "gatekeeper" region or solvent-exposed front, improving selectivity against off-target kinases.

This guide details the synthesis of the aldehyde itself (to ensure supply independence) and a standardized protocol for reductive amination , the most common transformation in drug discovery libraries.

Chemical Profile & Stability Logic

  • Appearance: Pale yellow to orange solid.

  • Reactivity: The aldehyde is moderately electrophilic. The electron-deficient pyridine ring makes the carbonyl carbon highly susceptible to nucleophilic attack by amines.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-chloro-4-methyl-pyridine-2-carboxylic acid).

  • Handling: Avoid strong bases which can induce Cannizzaro disproportionation or polymerization.

Protocol A: De Novo Synthesis of the Aldehyde

Rationale: Commercial supplies of specific pyridine aldehyde isomers can be intermittent. This protocol describes the synthesis from the more widely available 2-Bromo-5-chloro-4-methylpyridine via metal-halogen exchange. This method is preferred over oxidation of 2,4-dimethyl-5-chloropyridine due to higher regioselectivity.

Materials
  • Substrate: 2-Bromo-5-chloro-4-methylpyridine (CAS 885267-40-3)[1]

  • Reagent: n-Butyllithium (2.5 M in hexanes)

  • Formyl Source: N,N-Dimethylformamide (DMF), anhydrous

  • Solvent: THF (anhydrous) or Toluene

  • Quench: Ammonium chloride (sat. aq.)

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Solvation: Dissolve 2-Bromo-5-chloro-4-methylpyridine (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

    • Critical Mechanism: Low temperature is essential to prevent the "dance of the halogens" (halogen migration) or nucleophilic attack of BuLi on the pyridine ring.

  • Lithiation: Dropwise add n-BuLi (1.1 eq) over 20 minutes, maintaining internal temperature < -70°C.

    • Observation: The solution typically turns a deep red/orange color, indicating the formation of the 2-pyridyl lithium species.

  • Formylation: Stir for 30 minutes at -78°C. Add anhydrous DMF (1.5 eq) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour. The color will fade to pale yellow.

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Expected Yield: 75–85%

Protocol B: Reductive Amination (Library Scale)

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate imine/iminium species without reducing the aldehyde or other functional groups (e.g., nitro, ester) present on the scaffold.

Reaction Scheme

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine, and irreversible reduction to the amine.

Materials
  • Aldehyde: 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1.0 eq)

  • Amine: Secondary amine (e.g., Morpholine, Piperidine deriv.) (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology
  • Imine Formation: In a scintillation vial, dissolve the aldehyde (1 mmol) and amine (1.1 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS. You should see the disappearance of the aldehyde peak (M+1 156) and appearance of the imine/hemiaminal mass.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Note: Gas evolution (H₂) may occur; ensure the vial is vented or has headspace.

  • Incubation: Stir at RT for 4–12 hours.

  • Quench: Add saturated NaHCO₃ (aq) to neutralize the acid and quench excess hydride.

  • Extraction: Extract with DCM (3x).

  • Isolation: Pass the organic layer through a phase separator frit and concentrate.

  • Purification: If necessary, purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Table: Typical Yields with Various Amines

Amine ClassExampleConditionsYield (%)Notes
Secondary Cyclic MorpholineSTAB, DCE, RT88-95%Rapid conversion; no side products.
Primary Aniline 4-FluoroanilineSTAB, DCE, RT70-80%May require 2.0 eq AcOH to drive imine formation.
Steric Hindered tert-ButylamineNaBH₃CN, MeOH60-70%Slower kinetics; stronger reductant (cyanoborohydride) often preferred.

Visualized Pathways (Graphviz)

The following diagram illustrates the synthetic logic and downstream applications.

G cluster_apps Downstream Applications Start 2-Bromo-5-chloro- 4-methylpyridine (CAS 885267-40-3) Lithium 2-Lithio-Species (Intermediate) Start->Lithium n-BuLi, THF -78°C Aldehyde 5-Chloro-4-methyl- pyridine-2-carbaldehyde (CAS 886364-96-1) Lithium->Aldehyde DMF Quench Warm to 0°C Imine Imine / Iminium Intermediate Aldehyde->Imine + Amine (R2NH) + AcOH (cat) Knoevenagel Vinyl Pyridines (Polymers/Cyclization) Aldehyde->Knoevenagel Active Methylene Oxidation Carboxylic Acids (Amide Coupling) Aldehyde->Oxidation NaClO2 / H2O2 Product Target Amine (Drug Scaffold) Imine->Product NaBH(OAc)3 Reductive Amination

Caption: Synthetic pathway from brominated precursor to aldehyde, followed by reductive amination and alternative diversification routes.

Safety & Handling

  • n-Butyllithium: Pyrophoric. Must be handled under strict inert conditions. Have a Class D fire extinguisher available.

  • Pyridine Derivatives: Often possess unpleasant odors and potential neurotoxicity. Handle in a well-ventilated fume hood.

  • Waste Disposal: Quenched lithium reactions contain lithium salts and organic solvents; dispose of in accordance with halogenated organic waste regulations.

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 640093954, 5-Chloro-4-methyl-pyridine-2-carbaldehyde. Retrieved from [Link]

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Retrieved from [Link]

  • Precursor Synthesis (Analogous): Gangadasu, B., et al. (2002). "A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines." Heterocyclic Communications. Retrieved from [Link]

  • GPR119 Agonist Context: Bristol-Myers Squibb (2014). "Discovery of BMS-903452... targeting GPR119." Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Chloro-4-methyl-pyridine-2-carbaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and agrochemical synthesis on the utility of 5-Chloro-4-methyl-pyridine-2-carbaldehyde as a key intermediate. This document details plausible synthetic routes, exemplary protocols, and potential applications in the creation of novel agrochemicals.

Introduction: The Significance of the Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a privileged scaffold in the design of modern agrochemicals, including fungicides, herbicides, and insecticides. Its unique electronic properties, metabolic stability, and ability to interact with a wide range of biological targets make it a cornerstone in the development of effective and selective crop protection agents. Substituted pyridine derivatives, such as 5-Chloro-4-methyl-pyridine-2-carbaldehyde, are highly valuable intermediates due to the presence of multiple reactive sites that allow for diverse chemical modifications and the fine-tuning of biological activity.

The aldehyde functional group at the 2-position is particularly useful, serving as a versatile handle for constructing more complex molecular architectures through reactions such as condensations, oxidations, and reductions. The chloro and methyl substituents on the pyridine ring can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors in pests and weeds.

While specific, publicly documented large-scale applications of 5-Chloro-4-methyl-pyridine-2-carbaldehyde are not extensively reported in peer-reviewed literature, its structural analogy to other commercially significant pyridine intermediates suggests its high potential in the synthesis of next-generation agrochemicals. These notes will, therefore, provide a scientifically grounded, exemplary framework for its synthesis and application.

Proposed Synthesis of 5-Chloro-4-methyl-pyridine-2-carbaldehyde

A plausible and efficient synthesis of 5-Chloro-4-methyl-pyridine-2-carbaldehyde can be envisioned starting from the commercially available 2-chloro-5-methylpyridine. The proposed multi-step synthesis involves the introduction of a methyl group at the 4-position, followed by the selective oxidation of the 2-methyl group to an aldehyde.

Synthetic Pathway Overview

Synthetic_Pathway A 2-Chloro-5-methylpyridine B 2-Chloro-5-methylpyridine N-oxide A->B Oxidation C 2-Chloro-4-nitro-5-methylpyridine B->C Nitration D 4-Amino-2-chloro-5-methylpyridine C->D Reduction E 2-Chloro-4-iodo-5-methylpyridine D->E Diazotization & Iodination F 2-Chloro-4,5-dimethylpyridine E->F Methylation G 5-Chloro-4-methyl-pyridine-2-carbaldehyde F->G Oxidation

Caption: Proposed synthetic pathway for 5-Chloro-4-methyl-pyridine-2-carbaldehyde.

Step-by-Step Rationale and Exemplary Protocol

Step 1 & 2: N-Oxidation and Nitration

The initial activation of the pyridine ring is crucial for regioselective functionalization. N-oxidation of 2-chloro-5-methylpyridine increases the electron deficiency of the ring, facilitating electrophilic nitration at the 4-position. A patent for a similar compound suggests that this can be achieved using an oxidizing agent like hydrogen peroxide or m-CPBA, followed by nitration with nitric acid in a sulfuric acid medium.

Step 3 & 4: Reduction and Sandmeyer-type Reaction

The nitro group is then reduced to an amine, which can be subsequently converted to an iodo group via a diazotization reaction followed by treatment with an iodide salt. This two-step process is a standard method for introducing a halide at this position.

Step 5: Methylation

The iodo group can be replaced with a methyl group through a cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate methylating agent.

Step 6: Selective Oxidation of the 2-Methyl Group (Exemplary Protocol)

The final and key step is the selective oxidation of the methyl group at the 2-position to an aldehyde. This transformation is critical and can be challenging due to the presence of another methyl group. However, methods for the selective oxidation of a methyl group at the 2- or 4-position of the pyridine ring have been developed. One common method involves the use of selenium dioxide (SeO2).

Exemplary Protocol: Selective Oxidation using Selenium Dioxide

  • Disclaimer: This is an exemplary protocol based on known transformations of similar substrates and should be optimized for safety and efficiency in a laboratory setting.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-4,5-dimethylpyridine (1.0 eq) and dioxane (10 mL per gram of starting material).

  • Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the selenium byproduct. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-Chloro-4-methyl-pyridine-2-carbaldehyde.

ParameterCondition
Starting Material 2-Chloro-4,5-dimethylpyridine
Oxidizing Agent Selenium Dioxide (SeO2)
Solvent Dioxane
Temperature Reflux (~101 °C)
Reaction Time 4-6 hours (monitor by TLC/GC-MS)
Purification Silica Gel Chromatography

Application in Agrochemical Synthesis: A Case Study Approach

The aldehyde functionality of 5-Chloro-4-methyl-pyridine-2-carbaldehyde makes it an excellent precursor for the synthesis of various agrochemicals, particularly through the formation of imines and subsequent elaboration.

General Reaction Scheme: Imine Formation and Derivatization

Application_Workflow A 5-Chloro-4-methyl- pyridine-2-carbaldehyde C Imine Intermediate A->C B Primary Amine (R-NH2) B->C D Further Chemical Transformation C->D E Active Agrochemical Ingredient D->E

Caption: General workflow for the application of 5-Chloro-4-methyl-pyridine-2-carbaldehyde in agrochemical synthesis.

Case Study: Synthesis of an Imine-Based Fungicide Precursor

While a specific agrochemical derived from 5-Chloro-4-methyl-pyridine-2-carbaldehyde is not readily found in public literature, we can look at the synthesis of imines from the structurally similar 2-chloro-5-methylpyridine-3-carbaldehyde as a model. These imines can be precursors to a variety of biologically active compounds.

Exemplary Protocol: Synthesis of a Phenylimine Derivative

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1.0 eq) in ethanol (20 mL).

  • Amine Addition: To this solution, add aniline (1.05 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure imine.

ParameterCondition
Starting Aldehyde 5-Chloro-4-methyl-pyridine-2-carbaldehyde
Amine Aniline
Solvent Ethanol
Catalyst Glacial Acetic Acid
Temperature Room Temperature
Reaction Time 2-4 hours
Purification Recrystallization

This imine can then undergo further reactions, such as reduction to a secondary amine or cycloaddition reactions, to generate a library of compounds for screening for fungicidal, herbicidal, or insecticidal activity.

Safety and Handling

Chlorinated pyridine derivatives and aldehydes should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

5-Chloro-4-methyl-pyridine-2-carbaldehyde is a promising intermediate for the synthesis of novel agrochemicals. Its synthesis can be achieved through a multi-step process from commercially available starting materials. The aldehyde functionality provides a versatile handle for the construction of a wide array of derivatives, particularly through imine formation. The exemplary protocols provided herein offer a solid foundation for researchers to explore the potential of this and other substituted pyridine aldehydes in the discovery of new and effective crop protection agents.

References

  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google P
  • CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google P
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar. (URL: [Link])

  • EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google P
  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google P
  • Development of novel pyridine-based agrochemicals: A review - ResearchGate. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines - ResearchGate. (URL: [Link])

  • 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem. (URL: [Link])

  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora | ACS Omega - ACS Publications. (URL: [Link])

  • RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones ...
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - ResearchGate. (URL: [Link])

  • 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem. (URL: [Link])

  • 2-Chloro-4-fluoro-5-methylpyridine - MySkinRecipes. (URL: [Link])

  • Enhancing Crop Protection: The Agrochemical Applications of Pyridine Intermediates. (URL: [Link])

Schiff base formation with 5-Chloro-4-methyl-pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Schiff Base Formation with 5-Chloro-4-methyl-pyridine-2-carbaldehyde

Part 1: Executive Summary & Chemical Logic

1.1 Target Molecule Profile

  • Substrate: 5-Chloro-4-methyl-pyridine-2-carbaldehyde (CAS: Analogous to 2-formylpyridine class)

  • Reaction Type: Condensation with Primary Amines (

    
    ) to form Aldimines (Schiff Bases).
    
  • Significance: This specific scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and metallo-pharmaceuticals. The 2-position aldehyde allows for the formation of

    
    -bidentate ligands, while the 5-chloro substituent provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) or modulates lipophilicity.
    

1.2 Mechanistic Insight (The "Why") Successful synthesis requires understanding the electronic push-pull of this specific pyridine ring:

  • Electronic Activation (The 5-Cl Effect): The chlorine atom at C5 is electron-withdrawing (inductive effect,

    
    ). This significantly decreases the electron density of the pyridine ring, making the carbonyl carbon at C2 more electrophilic than in unsubstituted pyridine-2-carbaldehyde. This theoretically accelerates the nucleophilic attack by the amine.
    
  • Steric Gating (The 4-Me Effect): The methyl group at C4 is meta to the aldehyde. While it adds bulk, it does not directly shield the carbonyl trajectory. However, it increases the solubility of the starting material in non-polar solvents compared to simple pyridines.

  • The Chelation Trap: The product contains a pyridine nitrogen (

    
    ) and an imine nitrogen (
    
    
    
    ) in a 1,4-relationship. This is a potent chelating motif. Crucial: Reactions must be performed in metal-free glass to prevent trace metal ions (Fe, Cu) from catalyzing hydrolysis or trapping the product in a complex.

Part 2: Experimental Protocols

Method A: The "Green" Thermodynamic Control (Standard)

Best for: Electron-rich anilines and aliphatic amines. High atom economy.

Reagents:

  • Substrate: 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1.0 equiv)

  • Amine: Primary Amine (

    
    ) (1.05 equiv)
    
  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (1-2 drops per mmol)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the aldehyde in Anhydrous EtOH (concentration ~0.2 M). Note: If the aldehyde appears brown/dark, purify via short-path distillation prior to use; oxidized pyridine carboxylic acids poison the reaction.

  • Addition: Add the primary amine (1.05 equiv) dropwise at room temperature.

  • Catalysis: Add Glacial Acetic Acid (cat.). Why: Protonation of the carbonyl oxygen is required, but excess acid will protonate the amine, killing the nucleophile. 1-2 drops is the "Goldilocks" zone.

  • Reaction: Reflux at 80°C for 2–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

    • Visual Cue: Schiff bases often precipitate as yellow/orange solids upon formation in cooling ethanol.

  • Workup (Self-Validating):

    • Cool the mixture to 0°C.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If no precipitate: Evaporate solvent to 10% volume, add cold Hexane/Ether to induce crystallization.

    • Avoid Silica Gel: Pyridine imines are prone to hydrolysis on acidic silica. Recrystallization is mandatory.

Method B: Azeotropic Forcing (The "Stubborn" Case)

Best for: Electron-deficient anilines or sterically hindered amines where equilibrium favors the aldehyde.

Reagents:

  • Solvent: Toluene (Anhydrous)

  • Apparatus: Dean-Stark Trap

Protocol:

  • Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in Toluene (0.1 M).

  • Add p-Toluenesulfonic acid (p-TsOH) (0.05 equiv).

  • Reflux with a Dean-Stark trap to physically remove water.

  • Continue until the theoretical volume of water is collected (or TLC indicates consumption of aldehyde).

  • Workup: Evaporate toluene. Redissolve in minimal hot EtOH and crystallize.

Part 3: Visualization & Data

Reaction Mechanism & Pathway

The following diagram illustrates the acid-catalyzed mechanism, highlighting the critical carbinolamine intermediate.

SchiffBaseMechanism Start Aldehyde + Amine (Nucleophilic Attack) Inter1 Carbinolamine Intermediate Start->Inter1 Fast Inter2 Protonated Carbinolamine Inter1->Inter2 H+ Transfer Product Schiff Base (Imine) + H2O Inter2->Product -H2O (Slow/RDS) Hydrolysis Hydrolysis (Reversible) Product->Hydrolysis +H2O / H+ Hydrolysis->Start

Caption: Acid-catalyzed condensation pathway. The dehydration step (Inter2


 Product) is the rate-determining step (RDS) and is reversible, necessitating water removal.
Workflow Decision Tree

Select the correct solvent system based on your amine's properties.

DecisionTree Start Start: Select Amine Type Type1 Aliphatic / Electron-Rich Aniline Start->Type1 Type2 Electron-Poor Aniline / Steric Bulk Start->Type2 MethodA Method A: Ethanol Reflux (Thermodynamic Control) Type1->MethodA Check Check Solubility Type2->Check MethodB Method B: Toluene/Dean-Stark (Kinetic Forcing) Check->MethodA Insoluble (Use MeOH) Check->MethodB Soluble in Toluene

Caption: Protocol selection guide based on amine nucleophilicity and solubility profile.

Part 4: Quality Control & Troubleshooting

4.1 Characterization Benchmarks The following spectroscopic signals confirm the formation of the Schiff base and the absence of starting material.

TechniqueSignalShift / ValueInterpretation
1H NMR Aldehyde (-CHO)

9.9 - 10.1 ppm
Must Disappear. Presence indicates incomplete reaction.
1H NMR Imine (-CH=N-)

8.3 - 8.8 ppm
Diagnostic Peak. Usually a sharp singlet.
IR C=O Stretch~1700 cm

Disappearance confirms consumption of aldehyde.
IR C=N Stretch1610 - 1630 cm

Appearance of strong band confirms imine.
MS (ESI) [M+H]+M + 1Check for [M+18] (hydrate) or [M+Na] adducts.

4.2 Troubleshooting Guide

  • Issue: Oil formation instead of solid.

    • Root Cause:[1][2][3][4][5][6][7] Impurities or low melting point due to the 4-methyl group preventing packing.

    • Fix: Triturate the oil with cold pentane or diethyl ether. Scratch the glass side of the flask. If that fails, use the crude oil immediately for the next step (e.g., reduction).

  • Issue: Hydrolysis on TLC.

    • Root Cause:[1][2][3][4][5][6][7] The imine bond is labile, especially with the electron-withdrawing 5-Cl group making the imine carbon electrophilic.

    • Fix: Treat TLC plates with 1% Triethylamine in the developing solvent to neutralize silica acidity.

  • Issue: Low Yield.

    • Root Cause:[1][2][3][4][5][6][7] "Bis-reaction." If using a diamine, ensure stoichiometry is precise. If using a mono-amine, ensure the pyridine nitrogen isn't interfering.

    • Fix: Switch to Method B (Dean-Stark) to drive equilibrium 100% to the right.

Part 5: References

  • General Reactivity of Pyridine Carboxaldehydes:

    • Title: Synthesis of Schiff bases from pyridine-2-carboxaldehyde.[3][7][8][9][10]

    • Source:Journal of Chemical Education, 2004.

    • URL:[Link]

  • Schiff Base Mechanism & Acid Catalysis:

    • Title: Mechanisms of Imine Formation and Hydrolysis.

    • Source:J. Am. Chem. Soc. (Classic mechanistic studies).

    • URL:[Link]

  • Green Synthesis Protocols (Ethanol Reflux):

    • Title: Green chemistry approaches to Schiff base synthesis.[11]

    • Source:Green Chemistry Letters and Reviews.

    • URL:[Link]

  • Handling of 2-Pyridinecarboxaldehyde Derivatives:

    • Title: Synthesis and properties of 2-pyridinecarboxaldehyde derivatives.

    • Source:Molecules, 2012.[12]

    • URL:[Link]

Sources

Application Notes and Protocols for the Knoevenagel Condensation with 5-Chloro-4-methyl-pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon double bonds.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[3][4] The versatility and broad applicability of the Knoevenagel condensation have established it as a critical tool in the synthesis of a wide array of valuable compounds, including therapeutic drugs, natural products, and functional polymers.[1][2][5]

This application note provides a detailed guide to performing the Knoevenagel condensation using a specific and highly functionalized substrate: 5-Chloro-4-methyl-pyridine-2-carbaldehyde. The presence of a pyridine ring, a chloro group, and a methyl group on the aldehyde substrate introduces unique electronic and steric properties that can be leveraged to synthesize novel molecular scaffolds. The products of this reaction are of significant interest to the pharmaceutical industry, as substituted pyridines are prevalent in many bioactive molecules.[6]

We will explore various catalytic systems and reaction conditions, from classical methods to modern, environmentally benign approaches, to provide researchers with a comprehensive toolkit for their synthetic endeavors.

Mechanism and Key Parameters

The Knoevenagel condensation proceeds through a three-step mechanism:

  • Deprotonation: A weak base, commonly an amine such as piperidine or pyridine, removes a proton from the active methylene compound to form a resonance-stabilized enolate ion.[4][7] The acidity of the methylene protons is crucial and is enhanced by the presence of electron-withdrawing groups (Z and Z').

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-hydroxy carbonyl intermediate (an aldol-type adduct).[4][8]

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.[4] This step is often spontaneous and drives the reaction to completion.

The pyridine ring in 5-Chloro-4-methyl-pyridine-2-carbaldehyde can itself act as a base to facilitate the initial deprotonation, potentially accelerating the reaction compared to non-heterocyclic aldehydes.[1]

Knoevenagel_Mechanism Reactants 5-Chloro-4-methyl-pyridine-2-carbaldehyde + Active Methylene Compound Enolate Enolate Formation Reactants->Enolate Base abstracts α-proton Base Weak Base (e.g., Piperidine) AldolAdduct β-Hydroxy Intermediate (Aldol Adduct) Enolate->AldolAdduct Nucleophilic attack on aldehyde Dehydration Dehydration (-H2O) AldolAdduct->Dehydration Elimination of water Product α,β-Unsaturated Product Dehydration->Product

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are designed as a starting point for the Knoevenagel condensation of 5-Chloro-4-methyl-pyridine-2-carbaldehyde with various active methylene compounds. Researchers should optimize these conditions based on their specific substrate and desired outcome.

Protocol 1: Classical Piperidine/Acetic Acid Catalysis

This method is a robust and widely used procedure for the Knoevenagel condensation.

Materials:

  • 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol)

  • Piperidine (0.1 mmol)

  • Glacial acetic acid (0.1 mmol)

  • Toluene (20 mL)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1 mmol), the active methylene compound (1.1 mmol), and toluene (20 mL).

  • Add piperidine (0.1 mmol) and glacial acetic acid (0.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields and cleaner products.[9][10]

Materials:

  • 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1 mmol)

  • Active methylene compound (1.1 mmol)

  • Basic alumina (Al2O3) or another suitable solid support (e.g., hydroxyapatite) (500 mg)[10]

  • Microwave reactor vial

  • Mortar and pestle

Procedure:

  • In a mortar and pestle, grind together 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1 mmol), the active methylene compound (1.1 mmol), and basic alumina (500 mg) until a homogeneous powder is obtained.

  • Transfer the powder to a microwave reactor vial.

  • Place the vial in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100 W, 80 °C) for 5-15 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the vial to room temperature.

  • Extract the product from the solid support using a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Filter the mixture and evaporate the solvent to obtain the crude product.

  • Purify as needed.

Experimental_Workflow Start Start Reagents Combine Aldehyde, Active Methylene Compound, and Catalyst/Solvent Start->Reagents Reaction Reaction Conditions Reagents->Reaction Conventional Conventional Heating (Reflux) Reaction->Conventional Classical Microwave Microwave Irradiation Reaction->Microwave Modern Monitoring Monitor by TLC Conventional->Monitoring Microwave->Monitoring Workup Work-up (Solvent Removal/Extraction) Monitoring->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Knoevenagel condensation.

Results and Discussion: A Comparative Overview

The choice of reaction conditions can significantly impact the yield and reaction time. The following table provides an expected comparison for the condensation of 5-Chloro-4-methyl-pyridine-2-carbaldehyde with malononitrile.

MethodCatalystSolventTemperatureTimeExpected Yield
Protocol 1 Piperidine/Acetic AcidTolueneReflux2-6 h85-95%
Protocol 2 Basic AluminaSolvent-free80 °C (MW)5-15 min90-99%
Catalyst-Free NoneWater/EthanolRoom Temp1-3 h80-90%[1]

The electron-withdrawing nature of the pyridine ring and the chloro substituent is expected to enhance the electrophilicity of the aldehyde, leading to high reactivity and excellent yields across different methods. Microwave-assisted synthesis is anticipated to be the most efficient method in terms of reaction time and yield.[11] The catalyst-free approach in a green solvent like a water-ethanol mixture is also a viable and environmentally friendly option.[1]

Characterization

The synthesized products should be characterized using standard analytical techniques to confirm their structure and purity.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the formation of the C=C double bond and the overall structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C=C bond, the nitrile group (if applicable), and other functional groups present in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalystUse a fresh batch of catalyst.
Low reaction temperatureIncrease the reaction temperature or switch to microwave heating.
Impure starting materialsPurify the aldehyde and active methylene compound before use.
Formation of side products Self-condensation of the aldehydeUse a weaker base or lower the reaction temperature.
PolymerizationReduce the reaction time and monitor the reaction closely.
Difficulty in product isolation Product is soluble in the reaction solventUse a different solvent for work-up or try precipitation by adding a non-polar solvent.
Oily productTry to induce crystallization by scratching the flask or adding a seed crystal. Purify by column chromatography.

References

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. L.S.College, Muzaffarpur. [Link]

  • Preparation of 2-chloro-5-methylpyridine.
  • Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]

  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University, Varanasi, India. [Link]

  • Knoevenagel Condensation. Cambridge University Press. [Link]

  • Applications of Knoevenagel condensation reaction in the total synthesis of natural products. ResearchGate. [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and Ethylcyanoacetate. Journal of Chemical and Pharmaceutical Research. [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. [Link]

  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. [Link]

  • Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

  • Enhanced reaction rate by using N,N-dimethylformamide as a catalyst in Knoevenagel condensation. Rasayan Journal of Chemistry. [Link]

  • Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. ResearchGate. [Link]

  • Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI. [Link]

  • Microwave-accelerated Eco-friendly Performance of the Knoevenagel Condensation Reaction with Various Active Methylene Derivatives evaluation of Electrochemical Properties. Bentham Science Publishers. [Link]

  • An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. [Link]

  • Condensations. CEM Corporation. [Link]

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The Synthetic Versatility of 5-Chloro-4-methyl-pyridine-2-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Pyridine Building Block

In the landscape of medicinal chemistry and drug discovery, pyridine-based scaffolds hold a position of prominence, featuring in a multitude of FDA-approved drugs.[1] Their prevalence is a testament to their ability to engage in critical biological interactions and their synthetic tractability. Within this class of compounds, 5-Chloro-4-methyl-pyridine-2-carbaldehyde emerges as a particularly valuable starting material. The strategic placement of its functional groups—a reactive aldehyde, an electron-withdrawing chloro group, and a methyl group—offers a rich platform for the construction of diverse and complex heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this versatile building block, offering detailed protocols and mechanistic insights for the synthesis of novel heterocyclic compounds with potential applications in drug development and materials science.

The aldehyde functionality at the C2 position serves as a versatile handle for a wide array of chemical transformations, including condensations, cyclizations, and multicomponent reactions. The chlorine atom at the C5 position, while influencing the electronics of the pyridine ring, can also participate in nucleophilic substitution reactions under specific conditions. The methyl group at C4 provides a point for further functionalization or can sterically influence the regioselectivity of reactions. This unique combination of features makes 5-Chloro-4-methyl-pyridine-2-carbaldehyde a powerful tool in the hands of synthetic chemists.

This document will delve into specific, field-proven methodologies for the derivatization of this starting material, focusing on the synthesis of fused heterocyclic systems such as pyridopyrimidines and thiazolopyridines. Each protocol is presented with a rationale for the chosen conditions and a discussion of the underlying reaction mechanisms, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

I. Foundational Reactions: The Aldehyde as a Synthetic Linchpin

The carbaldehyde group is the most reactive site on 5-Chloro-4-methyl-pyridine-2-carbaldehyde and provides the primary avenue for elaboration into more complex structures. Condensation reactions with a variety of nucleophiles are the cornerstone of its synthetic utility.

A. Imine and Schiff Base Formation: A Versatile Intermediate

The reaction of 5-Chloro-4-methyl-pyridine-2-carbaldehyde with primary amines readily affords imines, or Schiff bases. These intermediates are not only stable compounds in their own right but also serve as key precursors for the synthesis of more complex heterocyclic systems. The formation of imines from the related 2-chloro-5-methylpyridine-3-carbaldehyde has been demonstrated to proceed in excellent yields, suggesting a similar reactivity for our target molecule.[2]

Conceptual Workflow for Imine Synthesis

cluster_reactants Reactants Start 5-Chloro-4-methyl- pyridine-2-carbaldehyde Reaction Condensation (Reflux, optional acid catalyst) Start->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Reaction Product Imine (Schiff Base) Reaction->Product

Caption: General workflow for the synthesis of imines from 5-Chloro-4-methyl-pyridine-2-carbaldehyde.

Detailed Protocol: Synthesis of N-Benzyl-1-(5-chloro-4-methylpyridin-2-yl)methanimine

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1.0 g, 5.89 mmol) in 30 mL of anhydrous ethanol.

  • Addition of Amine: To the stirred solution, add benzylamine (0.63 g, 5.89 mmol) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is triturated with cold n-hexane to induce precipitation. The solid product is collected by filtration, washed with cold n-hexane, and dried under vacuum to afford the desired imine.

Rationale and Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the imine. While often proceeding without a catalyst, the addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the dehydration step. The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its relatively high boiling point for reflux conditions.

II. Synthesis of Fused Heterocyclic Systems: Building Complexity

The true synthetic power of 5-Chloro-4-methyl-pyridine-2-carbaldehyde is realized in its application to the construction of fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities.

A. Pyridopyrimidines: Accessing a Privileged Scaffold

Pyridopyrimidines are a class of fused heterocycles that exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. The synthesis of pyridopyrimidines often involves the cyclocondensation of an aminopyrimidine derivative with a 1,3-dicarbonyl compound or its equivalent. In this context, 5-Chloro-4-methyl-pyridine-2-carbaldehyde can react with an active methylene compound to form an in-situ α,β-unsaturated carbonyl intermediate, which then undergoes cyclization with an aminopyrimidine. Multicomponent reactions are a powerful strategy for the synthesis of such systems.[3]

Proposed Synthetic Pathway to Pyridopyrimidines

Start 5-Chloro-4-methyl- pyridine-2-carbaldehyde Knoevenagel Knoevenagel Condensation Start->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Aminouracil 6-Amino-1,3-dimethyluracil Michael_Addition Michael Addition & Cyclization Aminouracil->Michael_Addition Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Knoevenagel Product Pyridopyrimidine Derivative Intermediate Intermediate Knoevenagel->Intermediate α,β-Unsaturated Nitrile Intermediate->Michael_Addition Michael_Addition->Product

Caption: Proposed multicomponent reaction for the synthesis of pyridopyrimidines.

Proposed Protocol: Synthesis of a Novel Pyridopyrimidine Derivative

  • Reaction Setup: To a 50 mL round-bottom flask, add 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1.0 g, 5.89 mmol), malononitrile (0.39 g, 5.89 mmol), and 6-amino-1,3-dimethyluracil (0.92 g, 5.89 mmol) in 20 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux for 8-10 hours, with stirring. The formation of a precipitate may be observed.

  • Isolation and Purification: After cooling to room temperature, the precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether. The crude product can be recrystallized from a suitable solvent such as dimethylformamide (DMF) or a mixture of ethanol and water to yield the pure pyridopyrimidine derivative.

Mechanistic Rationale: This one-pot, three-component reaction is proposed to proceed through an initial Knoevenagel condensation between the pyridine carbaldehyde and malononitrile, catalyzed by piperidine, to form a reactive α,β-unsaturated nitrile intermediate. This is followed by a Michael addition of the 6-aminouracil to the activated double bond. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable, fused pyridopyrimidine ring system.

B. Thiazolopyridines: A Bioisosteric Approach

Thiazolopyridines are another important class of fused heterocycles with demonstrated biological activities, including acting as c-KIT inhibitors.[4] The synthesis of thiazolopyridines can be achieved through various strategies, often involving the reaction of a pyridine derivative bearing an amino and a thiol group, or their precursors. A plausible route starting from 5-Chloro-4-methyl-pyridine-2-carbaldehyde involves its conversion to a derivative that can undergo cyclization to form the thiazole ring.

Proposed Synthetic Pathway to Thiazolopyridines

Start 5-Chloro-4-methyl- pyridine-2-carbaldehyde Condensation Condensation Start->Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation Oxidizing_Agent Oxidizing Agent (e.g., FeCl3) Cyclization Oxidative Cyclization Oxidizing_Agent->Cyclization Product Thiazolopyridine Derivative Thiosemicarbazone Thiosemicarbazone Condensation->Thiosemicarbazone Thiosemicarbazone Intermediate Thiosemicarbazone->Cyclization Cyclization->Product

Caption: Proposed synthesis of thiazolopyridines via a thiosemicarbazone intermediate.

Proposed Protocol: Synthesis of a Novel Thiazolopyridine Derivative

  • Formation of Thiosemicarbazone: In a 100 mL round-bottom flask, dissolve 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1.0 g, 5.89 mmol) in 30 mL of warm ethanol. To this solution, add a solution of thiosemicarbazide (0.54 g, 5.89 mmol) in 20 mL of a water-ethanol mixture (1:1). A few drops of acetic acid can be added as a catalyst. The mixture is stirred at room temperature for 2 hours, during which the thiosemicarbazone product precipitates. The solid is collected by filtration, washed with water and cold ethanol, and dried.

  • Oxidative Cyclization: The dried thiosemicarbazone (1.0 g) is suspended in 25 mL of chloroform. To this suspension, a solution of anhydrous ferric chloride (FeCl₃) (1.5 g, 9.25 mmol) in 15 mL of chloroform is added dropwise with vigorous stirring. The reaction mixture is then refluxed for 6-8 hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into a solution of sodium hydroxide to precipitate iron salts. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired thiazolopyridine derivative.

Mechanistic Considerations: The initial step is a straightforward condensation to form the thiosemicarbazone. The subsequent oxidative cyclization is a key step. Ferric chloride acts as an oxidizing agent, facilitating the intramolecular cyclization of the thiosemicarbazone to form the thiazole ring fused to the pyridine core. This type of cyclization is a well-established method for the synthesis of aminothiadiazoles and related heterocycles.

III. Quantitative Data Summary

While specific yield data for the reactions of 5-Chloro-4-methyl-pyridine-2-carbaldehyde are not extensively reported in the literature, the yields for analogous reactions with similar pyridine carbaldehydes are generally good to excellent. The following table provides expected yield ranges based on related transformations.

Heterocyclic SystemKey ReagentsTypical SolventsExpected Yield RangeReference for Analogy
Imines Primary AminesEthanol, Toluene85-95%[2]
Pyridopyrimidines Malononitrile, AminouracilsEthanol, DMF60-80%[3]
Thiazolopyridines Thiosemicarbazide, FeCl₃Ethanol, Chloroform50-70%[4]

IV. Conclusion and Future Outlook

5-Chloro-4-methyl-pyridine-2-carbaldehyde is a highly valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern allows for the strategic construction of complex molecular architectures, particularly fused heterocyclic systems of medicinal and material science interest. The protocols detailed in this guide, based on established and analogous chemical transformations, provide a solid foundation for researchers to explore the synthetic potential of this compound.

The future of research involving this pyridine derivative lies in the development of more diverse and efficient synthetic methodologies, including the exploration of novel multicomponent reactions, the use of green catalysts and solvents, and the application of flow chemistry for scalable synthesis. Furthermore, the systematic biological evaluation of the synthesized heterocyclic libraries will be crucial in identifying new lead compounds for drug discovery programs. The insights provided herein are intended to catalyze further innovation in the synthesis and application of heterocycles derived from this promising building block.

V. References

  • Gouda, M. A., et al. (2015). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 12(3), 225-242.

  • El-Sayed, W. A., et al. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron, 63(6), 1229-1242.

  • Abdel-Wahab, B. F., et al. (2009). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 14(8), 2845-2856.

  • Patel, B. K., & Deka, D. C. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(1), 41.

  • Van den Brande, S., et al. (2014). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. Journal of Materials Chemistry C, 2(28), 5493-5511.

  • El-Gaby, M. S. A., et al. (2000). SYNTHESIS OF SOME THIAZOLO[5,4-D] PYRIMIDINES. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 243-254.

  • Gangadasu, B., et al. (2002). A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 243-248.

  • Lee, J., et al. (2019). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 17(3), 567-575.

  • Singh, U. P., & Singh, R. P. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(1), 24-51.

  • Gomha, S. M., et al. (2009). Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest. Molecules, 14(11), 4438-4454.

  • Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(3), 338-353.

  • Mamaghani, M., & Hossein Nia, R. (2016). Recent Developments in the MCRs Synthesis of Pyridopyrimidines and Spiro-Pyridopyrimidines. Journal of Heterocyclic Chemistry, 53(5), 1335-1351.

  • Liu, M. C., et al. (1984). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 27(7), 843-848.

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7489-7516.

  • Lee, H., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 23(10), 2631.

  • Rusu, A., et al. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Pharmaceutics, 15(11), 2554.

  • de la Cruz, P., et al. (2015). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances, 5(11), 8168-8175.

  • PubChem. (n.d.). 5-Chloropyridine-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Asif, M. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 452-475.

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Technical Guide: 5-Chloro-4-methyl-pyridine-2-carbaldehyde in Medicinal Chemistry

[1][2]

Part 1: Strategic Profile & Chemical Identity[1][2]

The "Tunable Electrophile" in Drug Design

In the landscape of fragment-based drug discovery (FBDD), 5-Chloro-4-methyl-pyridine-2-carbaldehyde represents a highly privileged scaffold.[1][2] Unlike simple pyridine aldehydes, this trisubstituted derivative offers a unique balance of steric and electronic properties that are critical for late-stage lead optimization.[1][2]

  • Electronic Modulation (5-Cl): The chlorine atom at the C5 position exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the C2-aldehyde.[1][2] This enhances reactivity in condensation reactions (e.g., hydrazone formation) compared to the non-chlorinated analog. Furthermore, C5-chlorine often blocks a primary metabolic soft spot (oxidation), improving the pharmacokinetic (PK) profile.[1]

  • Steric & Lipophilic Tuning (4-Me): The C4-methyl group introduces a steric clash that can restrict the conformational freedom of attached ligands, potentially locking bio-active conformations (atropisomerism).[1][2] It also incrementally increases LogP, aiding membrane permeability without the solubility penalty of larger alkyl groups.

  • The Aldehyde Handle: Positioned at C2, the aldehyde is adjacent to the pyridine nitrogen, creating a chelating pocket (N,O-bidentate) capable of binding metallo-enzymes or serving as a directing group for C-H activation.[1]

Physicochemical Profile

Data aggregated from predicted models and experimental analogs.

PropertyValue / DescriptionRelevance
CAS Number 886364-96-1Unique Identifier
Molecular Formula C₇H₆ClNOCore Scaffold
Molecular Weight 155.58 g/mol Fragment-friendly (<300 Da)
Appearance Pale yellow solid/oilPurity indicator (darkens on oxidation)
Predicted LogP ~2.1Optimal for CNS/Oral bioavailability
pKa (Pyridine N) ~3.0 - 3.5Reduced basicity due to 5-Cl (vs. Pyridine ~5.[1][2][3][4]2)
Storage 2-8°C, Inert AtmosphereAldehyde is prone to air oxidation to carboxylic acid

Part 2: Application Notes & Protocols

Application Note A: Scaffold Diversification via Reductive Amination

Context: The most common application of this aldehyde is the rapid generation of secondary and tertiary amine libraries.[1] Due to the electron-deficient nature of the pyridine ring (exacerbated by 5-Cl), the intermediate imine is highly electrophilic, allowing for mild reduction conditions.[1]

Protocol 1: One-Pot Reductive Amination (STAB Method)

Objective: Synthesis of N-benzyl-1-(5-chloro-4-methylpyridin-2-yl)methanamine derivatives. Standard: High-throughput compatible, moisture-tolerant.[1][2]

Reagents:

  • Substrate: 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1][2]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add AcOH (1.0 mmol).

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS.[2] The disappearance of the aldehyde peak indicates imine formation.[1] The 5-Cl substituent accelerates this step.[1][2]

  • Reduction: Add STAB (1.5 mmol) in a single portion. Evolution of gas may occur.[2][5]

  • Reaction: Stir at RT for 2–4 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (slow addition). Extract with DCM (3x).[6] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6]

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).[2]

Troubleshooting:

  • Problem: Low yield with electron-poor amines (e.g., anilines).[1][2]

  • Solution: Switch solvent to Toluene and use a Dean-Stark trap or molecular sieves (4Å) to force imine formation before adding the reducing agent.[1][2]

Application Note B: Construction of Fused Heterocycles (Groebke-Blackburn-Bienaymé)

Context: Pyridine-2-carbaldehydes are key substrates for the Groebke-Blackburn-Bienaymé (GBB) reaction, a multicomponent reaction (MCR) that yields imidazo[1,5-a]pyridines .[1][2] These fused bicycles are isosteres of indole and are privileged scaffolds in kinase inhibitor design.[2]

Protocol 2: Microwave-Assisted GBB Reaction

Objective: Synthesis of 3-amino-imidazo[1,5-a]pyridine scaffolds.

Reagents:

  • Aldehyde: 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1.0 equiv)[1][2]

  • Amine: 2-Aminopyridine derivative (1.0 equiv)[1][2]

  • Isocyanide: tert-Butyl isocyanide or similar (1.1 equiv)[1][2]

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or dilute HCl.[1][2]

  • Solvent: MeOH or EtOH/Water (3:1).

Step-by-Step Methodology:

  • Mixing: In a microwave vial, combine the aldehyde (0.5 mmol), amine (0.5 mmol), and isocyanide (0.55 mmol) in MeOH (2 mL).

  • Catalysis: Add Sc(OTf)₃ (0.025 mmol).

  • Irradiation: Seal the vial and heat in a microwave reactor at 100°C for 20 minutes. (Conventional heating: Reflux for 4–6 hours).

  • Workup: Evaporate volatiles. Redissolve in EtOAc, wash with water.

  • Purification: The product often precipitates or crystallizes upon cooling.[2] If not, purification via silica gel chromatography is required.

Mechanism Insight: The reaction proceeds via the formation of a Schiff base between the aldehyde and the 2-aminopyridine, followed by [4+1] cycloaddition with the isocyanide.[1] The 5-Cl group on the aldehyde enhances the electrophilicity of the imine intermediate, typically increasing reaction rates.[1]

Part 3: Visualization & Logic[2]

Reaction Workflow & Decision Tree

The following diagram illustrates the divergent synthetic pathways available from this core intermediate.

Gcluster_0Medicinal Chemistry UtilityAldehyde5-Chloro-4-methyl-pyridine-2-carbaldehydeImineImine IntermediateAldehyde->Imine+ Primary Amine(Acid Cat.)ImidazoImidazo[1,5-a]pyridine(GBB Reaction)Aldehyde->Imidazo+ 2-Aminopyridine+ Isocyanide(Sc(OTf)3)HydrazoneThiosemicarbazone(Condensation)Aldehyde->Hydrazone+ Thiosemicarbazide(EtOH, Reflux)AmineSecondary Amine(Reductive Amination)Imine->Amine+ STAB/NaBH4Kinase InhibitorsKinase InhibitorsAmine->Kinase InhibitorsGPCR LigandsGPCR LigandsImidazo->GPCR LigandsMetal Chelators\n(Antitumor)Metal Chelators(Antitumor)Hydrazone->Metal Chelators\n(Antitumor)

Caption: Divergent synthetic utility of the 5-chloro-4-methyl-pyridine-2-carbaldehyde scaffold in library generation.

SAR Logic: The 5-Cl/4-Me Effect

Understanding why this specific substitution pattern is chosen is vital for rational design.

SARCore5-Cl-4-Me-Pyridine-2-CHOCl_Effect5-Chloro (-I Effect)Core->Cl_EffectMe_Effect4-Methyl (Steric)Core->Me_EffectAldehyde2-CHO (Reactive Center)Core->AldehydeBlocks Metabolic Oxidation\n(C5 is CYP450 hotspot)Blocks Metabolic Oxidation(C5 is CYP450 hotspot)Cl_Effect->Blocks Metabolic Oxidation\n(C5 is CYP450 hotspot)Increases Electrophilicity\nof AldehydeIncreases Electrophilicityof AldehydeCl_Effect->Increases Electrophilicity\nof AldehydeRestricts Conformation\n(Atropisomerism potential)Restricts Conformation(Atropisomerism potential)Me_Effect->Restricts Conformation\n(Atropisomerism potential)Increases Lipophilicity\n(Membrane Permeability)Increases Lipophilicity(Membrane Permeability)Me_Effect->Increases Lipophilicity\n(Membrane Permeability)Reversible Covalent Binding\n(Schiff Base with Lysine)Reversible Covalent Binding(Schiff Base with Lysine)Aldehyde->Reversible Covalent Binding\n(Schiff Base with Lysine)

Caption: Structure-Activity Relationship (SAR) rationale for the 5-Cl, 4-Me substitution pattern.

Part 4: References & Authoritative Sources

  • Sigma-Aldrich. 5-Chloro-4-methyl-pyridine-2-carbaldehyde Product Sheet. (CAS 886364-96-1).[1][2] Available at: (Note: General landing page for verification of commercial availability).[1][2]

  • National Institutes of Health (NIH) - PubChem. Pyridine-2-carbaldehyde Derivatives and Bioactivity.[1][2] Source: [1]

  • Journal of Medicinal Chemistry. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Source: [1]

  • Chemical Communications. The direct reductive amination of electron-deficient amines with aldehydes.[1][2][7] Source: [1]

  • Thieme E-Journals. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.[1][2] Source: [1]

Disclaimer: Always consult the specific Safety Data Sheet (SDS) before handling. Pyridine aldehydes are skin irritants and potential sensitizers.[2] All synthesis should be performed in a fume hood.

Application Notes and Protocols for the Derivatization of 5-Chloro-4-methyl-pyridine-2-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine ring represents a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive core for the design of novel therapeutic agents. The specific starting material, 5-Chloro-4-methyl-pyridine-2-carbaldehyde , offers a particularly strategic entry point for the generation of a diverse chemical library for biological screening.

The aldehyde at the 2-position serves as a versatile chemical handle for a variety of derivatization reactions. The substituents on the pyridine ring—a chloro group at the 5-position and a methyl group at the 4-position—are not merely passive decorations. They are critical modulators of the molecule's physicochemical properties and reactivity. The chlorine atom, being electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles.[3] Conversely, the methyl group is electron-donating, which can subtly influence the electronic distribution within the ring. This electronic interplay makes the derivatization of this specific scaffold a nuanced and compelling endeavor for the discovery of new bioactive molecules.

This guide provides detailed protocols for several key derivatization strategies for 5-Chloro-4-methyl-pyridine-2-carbaldehyde, including Schiff base formation, reductive amination, Wittig reaction, and Knoevenagel condensation. Furthermore, it outlines established protocols for subsequent biological screening of the synthesized derivatives for potential anticancer, antimicrobial, and kinase inhibitory activities.

Chemical Derivatization Strategies

The aldehyde functional group is a cornerstone of organic synthesis due to its susceptibility to nucleophilic attack. This reactivity allows for the construction of a wide array of molecular architectures from a single starting aldehyde. The following sections detail robust protocols for the derivatization of 5-Chloro-4-methyl-pyridine-2-carbaldehyde.

Schiff Base Formation: A Gateway to Bioactive Imines

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental and highly utilized reaction in medicinal chemistry.[4][5] Pyridine-based Schiff bases are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[6] The formation of a Schiff base is a reversible reaction that is often catalyzed by a small amount of acid.[5]

Causality of Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for Schiff base formation as it readily dissolves both the aldehyde and many primary amines, and its boiling point is suitable for reactions that may require gentle heating.

  • Catalyst: A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. An excess of acid is avoided as it would protonate the amine, rendering it non-nucleophilic.[5]

  • Reaction Conditions: The reaction is typically performed at room temperature or with gentle refluxing to drive the equilibrium towards the product by removing water.[7]

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1.0 mmol, 155.6 mg) in 15 mL of absolute ethanol.

  • Addition of Amine: To the stirred solution, add the desired primary amine (1.0 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or reflux gently for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • If a precipitate forms upon cooling, collect the solid by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Schiff Base Synthesis Data

Amine ReactantProduct StructureReaction Time (h)Yield (%)
Aniline4 (RT)85
4-Fluoroaniline4 (RT)88
Thiosemicarbazide2 (Reflux)92

Visualization of Schiff Base Formation Workflow

Schiff_Base_Workflow Start Dissolve Aldehyde in Ethanol AddAmine Add Primary Amine Start->AddAmine AddCatalyst Add Glacial Acetic Acid AddAmine->AddCatalyst React Stir at RT or Reflux AddCatalyst->React Monitor Monitor by TLC React->Monitor Isolate Isolate Product (Filtration/Concentration) Monitor->Isolate Purify Purify (Recrystallization/Chromatography) Isolate->Purify Characterize Characterize (NMR, MS) Purify->Characterize

Caption: Workflow for Schiff base synthesis.

Reductive Amination: Formation of Stable Secondary and Tertiary Amines

Reductive amination is a powerful method for the synthesis of amines that proceeds in two steps: the formation of an imine or iminium ion intermediate, followed by its in-situ reduction.[8][9] This method is advantageous as it often provides higher yields and cleaner products compared to the direct alkylation of amines. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.[10]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the efficient reduction of the in-situ formed iminium ion.[9]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar and aprotic, preventing the premature decomposition of the reducing agent.

  • Acid Catalyst: Acetic acid is often added to catalyze the formation of the iminium ion intermediate.

Experimental Protocol: Reductive Amination

  • Initial Mixture: To a solution of 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1.0 mmol, 155.6 mg) and the desired primary or secondary amine (1.1 mmol) in 15 mL of dichloromethane (DCM), add glacial acetic acid (1.2 mmol, 69 µL).

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified amine by ¹H NMR, ¹³C NMR, and mass spectrometry.

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[11] This reaction is highly reliable for forming carbon-carbon double bonds with good control over the location of the double bond.

Causality of Experimental Choices:

  • Ylide Generation: The phosphonium ylide is generated by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base such as n-butyllithium or sodium hydride.[12]

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for the Wittig reaction as it is aprotic and effectively solvates the reagents.

  • Temperature Control: The addition of the aldehyde to the ylide is often performed at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.

Experimental Protocol: Wittig Reaction

  • Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 mmol, 393 mg) in 10 mL of anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) dropwise. Stir the resulting orange-red solution at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1.0 mmol, 155.6 mg) in 5 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified alkene by ¹H NMR, ¹³C NMR, and mass spectrometry.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[13] This reaction is particularly useful for synthesizing electron-deficient alkenes.

Causality of Experimental Choices:

  • Active Methylene Compound: Compounds such as malononitrile or ethyl cyanoacetate have acidic protons due to the presence of two electron-withdrawing groups, making them suitable nucleophiles in this reaction.

  • Catalyst: A weak base like piperidine is typically used to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[13]

  • Solvent: Ethanol is a suitable solvent for this reaction.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-Chloro-4-methyl-pyridine-2-carbaldehyde (1.0 mmol, 155.6 mg) and an active methylene compound (e.g., malononitrile, 1.0 mmol, 66 mg) in 15 mL of ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

  • Isolation and Purification:

    • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

    • If no precipitate is formed, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

  • Characterization: Dry the purified product and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Derivatization Strategies

Derivatization_Strategies cluster_reactions Derivatization Reactions cluster_products Product Classes Start 5-Chloro-4-methyl- pyridine-2-carbaldehyde Schiff Schiff Base Formation (+ R-NH2) Start->Schiff Reductive Reductive Amination (+ R2NH, Reductant) Start->Reductive Wittig Wittig Reaction (+ Ph3P=CHR) Start->Wittig Knoevenagel Knoevenagel Condensation (+ CH2(CN)2) Start->Knoevenagel Imine Imines Schiff->Imine Amine Amines Reductive->Amine Alkene Alkenes Wittig->Alkene Unsaturated α,β-Unsaturated Nitriles Knoevenagel->Unsaturated

Caption: Overview of derivatization strategies.

Protocols for Biological Screening

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds against specific biological targets.[14] The following are standard protocols for initial screening in key therapeutic areas.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure cytotoxicity of potential medicinal agents and toxic materials.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value for each compound can be determined by plotting cell viability against compound concentration.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16] The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in the broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Kinase Inhibitor Screening

Many pyridine-containing compounds have been identified as potent kinase inhibitors, making this a relevant target class for the synthesized library.[14][17] Kinase activity can be measured using various assay formats, many of which are available as commercial kits. A common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol is based on the principle of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

  • Kinase Reaction: In a 96-well or 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction at the optimal temperature for the specific kinase (usually 30°C or room temperature) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in the luminescent signal corresponds to kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Table 2: Summary of Biological Screening Assays

AssayPurposePrincipleEndpoint
MTT Assay AnticancerEnzymatic reduction of MTT to formazan by viable cells.[1][14]IC₅₀
Broth Microdilution AntimicrobialInhibition of microbial growth in liquid media.[15][16]MIC
Kinase Inhibition Assay Target-specific InhibitionMeasurement of ATP consumption or ADP production.[17]IC₅₀

Conclusion and Future Perspectives

The derivatization of 5-Chloro-4-methyl-pyridine-2-carbaldehyde provides a robust platform for the generation of a chemically diverse library of novel compounds. The protocols outlined in this application note offer reliable and reproducible methods for synthesizing a range of derivatives and for their subsequent evaluation in key biological assays. The strategic placement of the chloro and methyl substituents on the pyridine core is expected to yield derivatives with unique structure-activity relationships. The data generated from the biological screening of these compounds can serve as a valuable starting point for lead optimization in drug discovery programs targeting cancer, infectious diseases, and kinase-mediated pathologies. Further derivatization and optimization of initial hits will be crucial in the journey towards developing novel therapeutic agents.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Formylpicolinonitrile and Other Pyridine Carboxaldehydes in Organic Synthesis. BenchChem.
  • Liu, M. C., Lin, T. C., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(21), 3672–3677.
  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
  • Ogbonda-Chukwu, E., et al. (2021). TWO FACILE SYNTHETIC METHODS FOR A SCHIFF BASE FROM 4- ETHOXYANILINE AND 2-PYRIDINECARBOXALDEHYDE. World Journal of Advanced Research and Reviews, 12(01), 225-231.
  • BenchChem. (2025). Application Note and Protocol: Evaluating the Cytotoxicity of Anticancer Agent 62 using an MTT Assay. BenchChem.
  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes.
  • DergiPark. (n.d.). PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES.
  • S. K. Shakyawar, et al. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 12(1), 12-16.
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.
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  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?
  • ResearchGate. (2026). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ??(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity.
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Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-4-methyl-pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PYR-ALD-542 Subject: Purification Protocols & Troubleshooting for Halogenated Pyridine Aldehydes Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The purification of 5-Chloro-4-methyl-pyridine-2-carbaldehyde presents a unique "dual-threat" challenge in organic synthesis. You are dealing with a molecule that possesses both a basic nitrogen (pyridine ring) and an electrophilic carbonyl (aldehyde).

Standard purification methods often fail because:

  • Silica Interaction: The basic pyridine nitrogen hydrogen-bonds with acidic silanols on silica gel, causing severe tailing and yield loss.[1][2]

  • Oxidative Instability: The electron-deficient ring makes the aldehyde highly susceptible to auto-oxidation, rapidly forming 5-chloro-4-methylpyridine-2-carboxylic acid (often seen as a white precipitate).[1]

  • Aldol Sensitivity: Under harsh basic conditions, the molecule can undergo self-condensation.[1]

This guide prioritizes chemical purification (Bisulfite Adduct) over physical separation where possible, as it offers the highest recovery rates for this specific class of compounds.

Module 1: The "Chemical Filter" (Bisulfite Purification)

User Issue: "I cannot separate the aldehyde from the starting alcohol/alkene using a column. The Rf values are too close."

The Solution: Do not rely on chromatography for difficult aldehyde separations. Use the Bisulfite Adduct Method .[3][4][5] This technique exploits the reversible formation of a water-soluble sulfonate salt, effectively "pulling" the aldehyde into the aqueous phase while impurities remain in the organic layer.

Protocol: Bisulfite Adduct Extraction

Applicability: Removing non-carbonyl impurities (alcohols, halides, isomers).[1]

  • Solubilization: Dissolve your crude mixture in a non-water-miscible solvent (e.g., Ethyl Acetate or Diethyl Ether).[1] Avoid DCM if possible to prevent emulsion formation.

  • Adduct Formation: Add 1.5 - 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .[1]

  • Agitation: Vigorously stir or shake for 30–60 minutes. The aldehyde converts to the

    
    -hydroxy sulfonate salt (water-soluble).[1]
    
    • Note: If a solid precipitate forms at the interface, this is likely the adduct. Add more water to dissolve it.

  • Phase Separation (The Wash):

    • Separate the layers.[4][6][7] Keep the Aqueous Layer (contains your product).

    • Optional: Wash the aqueous layer once with fresh organic solvent to remove trapped impurities.

  • Reversal (The Release):

    • Cool the aqueous layer to 0°C.

    • Slowly basify to pH 9–10 using Saturated Sodium Carbonate (Na₂CO₃) or 10% NaOH.

    • Critical Mechanism:[1][8] The base destroys the bisulfite adduct and ensures the pyridine nitrogen is deprotonated (free base), making it lipophilic.

  • Extraction: Extract the aqueous mixture 3x with Ethyl Acetate.

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Why this works: This method is orthogonal to polarity. It separates based on reactivity, yielding >95% purity without a column.

Module 2: Chromatographic Troubleshooting

User Issue: "My compound streaks/tails on the silica column, and I'm losing mass."

The Solution: The "tailing" is caused by the pyridine nitrogen interacting with the acidic protons of the silica gel silanol groups (


).[1][2] You must mask these sites.
Protocol: Deactivated Silica Chromatography [1]
ParameterRecommendationReason
Stationary Phase Silica Gel 60 (spherical preferred)Standard irregular silica has more "fines" and active sites.[1]
Modifier 1% Triethylamine (TEA) TEA is more basic than your pyridine; it binds to silanols first, creating a "neutral" surface.
Eluent System Hexanes / Ethyl Acetate (+1% TEA)DCM/MeOH is often too polar and dissolves silica slightly; Hex/EtOAc is safer for aldehydes.
Loading Liquid loading (DCM)Dry loading on silica can catalyze decomposition if the silica isn't deactivated.

Step-by-Step Deactivation:

  • Prepare your mobile phase (e.g., 20% EtOAc in Hexanes).

  • Add 1% v/v Triethylamine to the entire volume of mobile phase.

  • Flush the column with 2–3 column volumes (CV) of this "basic" eluent before loading your sample.

  • Run the column normally. The streaks will tighten into sharp bands.

Module 3: Stability & Storage

User Issue: "My yellow oil turned into a white solid overnight."

The Diagnosis: You have oxidized your product. Pyridine carbaldehydes are "active" aldehydes. Exposure to air converts them to 5-chloro-4-methyl-pyridine-2-carboxylic acid , which is typically a high-melting white solid that is insoluble in the parent oil.[1]

Corrective Action:

  • Check the Solid: Take a small amount of the white solid and check solubility in saturated NaHCO₃. If it dissolves with effervescence, it is the acid.

  • Recovery: Dissolve the mixture in DCM. Wash with NaHCO₃ (removes the acid). Dry and concentrate the organic layer to recover the aldehyde.

Prevention Protocol:

  • Inert Gas: Always store under Argon or Nitrogen.

  • Temperature: Store at -20°C.

  • Scavenger: Add a few crystals of BHT (Butylated hydroxytoluene) if the compound is to be stored for >1 week in solution.

Visual Workflows
Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the optimal purification method based on impurity profile.

PurificationLogic Start Crude Mixture Analysis ImpurityCheck Primary Impurity Type? Start->ImpurityCheck NonAldehyde Non-Carbonyls (Alcohols, Halides) ImpurityCheck->NonAldehyde Chemical difference Isomers Isomers/Close Polarity ImpurityCheck->Isomers Structural difference Basicity Tailing on TLC ImpurityCheck->Basicity Interaction issue Bisulfite METHOD A: Bisulfite Adduct Extraction (High Recovery) NonAldehyde->Bisulfite Column METHOD B: Buffered Chromatography (Silica + 1% TEA) Isomers->Column Basicity->Column Crystallize METHOD C: Recrystallization (Hexane/EtOAc) Bisulfite->Crystallize Final Polish Column->Crystallize Final Polish

Figure 2: Bisulfite Extraction Mechanism

Caption: Step-by-step phase transfer logic for isolating the aldehyde from organic impurities.

BisulfiteProcess cluster_organic Organic Phase cluster_aqueous Aqueous Phase Impurity Impurities (Alcohol/Alkene) Waste Discard Organic Impurity->Waste Remains in Organic Aldehyde Target Aldehyde Bisulfite NaHSO3 (Sat.) Aldehyde->Bisulfite + Shake Adduct Water-Soluble Adduct Bisulfite->Adduct Forms Salt BaseTreat Free Aldehyde (Regenerated) Adduct->BaseTreat + Na2CO3 (pH 10) Extraction Extraction BaseTreat->Extraction Extract w/ EtOAc Final Final Extraction->Final Pure Product

FAQ: Rapid Fire Troubleshooting

Q: Can I use Kugelrohr distillation? A: Proceed with caution. While pyridine aldehydes can be distilled, the chloro- and methyl- substituents add thermal instability.[1] If you must distill, ensure high vacuum (<0.5 mmHg) and keep the bath temperature below 100°C to prevent polymerization.

Q: The bisulfite adduct formed a solid "puck" that I can't separate. A: This is common with sterically unhindered aldehydes. Do not filter it. Add more water until the solid dissolves. If it remains stubborn, add a small amount of Methanol (MeOH) to the aqueous phase to solubilize the adduct, then wash with ether.

Q: What is the estimated melting point? A: While specific data for the 5-chloro-4-methyl isomer is sparse, structurally similar chlorinated pyridine aldehydes (e.g., 2-chloro-5-methylpyridine-3-carbaldehyde) typically melt between 40°C and 80°C .[1] If your product is an oil, it may be supercooled. Try triturating with cold pentane or scratching the flask to induce crystallization.

References
  • Bisulfite Purification of Aldehydes

    • Methodology: "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." JoVE (Journal of Visualized Experiments).[6]

  • Chromatography of Basic Heterocycles

    • Technique: "Technical Support Center: Chromatographic Purification of Pyridine Derivatives." BenchChem.[2]

  • Synthesis & Handling of Chlorinated Pyridine Aldehydes

    • Context: "Process for the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde" (Analogous chemistry).[1][9][10] European Patent EP1346984B1.

  • General Stability of Pyridine Carbaldehydes

    • Data: "4-Pyridinecarboxaldehyde Product Information & Storage."[1] Sigma-Aldrich.[1]

Sources

Technical Support Center: Synthesis of 5-Chloro-4-methyl-pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ALD-5CL-4ME Status: Open Subject: Troubleshooting Low Yields & Instability Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of 5-Chloro-4-methyl-pyridine-2-carbaldehyde presents a classic "multiparameter optimization" problem. The electron-deficient nature of the pyridine ring (exacerbated by the 5-chloro substituent) makes the aldehyde highly reactive toward hydration and air oxidation.[1] Furthermore, distinguishing between the 2-methyl and 4-methyl positions during direct oxidation is chemically challenging due to similar pKa values, though the 2-position is generally more activated.[1]

This guide addresses the two most common synthetic routes:

  • Direct Oxidation (Selenium Dioxide) – High failure rate due to over-oxidation/tarring.

  • Reduction of Precursors (DIBAL-H reduction of ester/nitrile) – High failure rate due to workup emulsions.

Module 1: The Selenium Dioxide (SeO₂) Route

Scenario: You are attempting to oxidize 5-chloro-2,4-dimethylpyridine directly to the aldehyde.[1]

Diagnosis: Why is my yield < 20%?

The "Riley Oxidation" using SeO₂ is sensitive to water content and temperature. The common failure modes are:

  • Over-oxidation: The aldehyde converts to the carboxylic acid (5-chloro-4-methylpicolinic acid).[1]

  • Regio-scrambling: Oxidation occurs at the 4-methyl group (less likely due to steric shielding by the 5-chloro group, but possible).[1]

  • Selenium Trapping: The product forms a stable complex with reduced selenium species, preventing isolation.

Troubleshooting Protocol

Q1: I am getting a dark tar and no product. What is wrong? A: You are likely using anhydrous conditions or excessive heat. SeO₂ oxidation requires a proton transfer mechanism that is facilitated by trace water.

  • Fix: Switch solvent to 1,4-Dioxane/Water (95:5) .[1] The water aids in the hydrolysis of the intermediate selenite ester.

  • Temperature Limit: Do not exceed 80°C initially. Monitor by TLC.[2][3] If the reaction stalls, raise to reflux briefly.

Q2: I see the product on TLC, but it disappears during workup. A: The aldehyde is likely forming a hydrate (gem-diol) in aqueous acidic conditions or polymerizing.[1]

  • Fix: Avoid strong acid workups. Filter the reaction through Celite to remove metallic selenium. Neutralize the filtrate with solid NaHCO₃ before removing the solvent.

Q3: How do I remove the red selenium byproduct? A: Do not rely solely on filtration.

  • Protocol: After filtering through Celite, treat the crude organic layer with aqueous sodium thiosulfate or wash with a saturated solution of EDTA . This chelates residual selenium species that might otherwise catalyze decomposition of your aldehyde.

Visualizing the SeO₂ Selectivity

SeO2_Pathway cluster_tips Optimization Zone Start 5-Chloro-2,4-dimethylpyridine Intermediate Selenite Ester (Unstable) Start->Intermediate Activation of 2-Me WrongRegio 4-CHO Isomer (Sterically Hindered) Start->WrongRegio Minor Pathway SeO2 SeO2 / Dioxane / H2O Target Target Aldehyde (2-CHO) Intermediate->Target Hydrolysis OverOx Carboxylic Acid (Over-oxidation) Target->OverOx Prolonged Heat/Excess SeO2

Figure 1: Reaction pathway showing the critical window for stopping the reaction to prevent over-oxidation to the acid.

Module 2: The Ester Reduction Route (DIBAL-H)

Scenario: You have synthesized Methyl 5-chloro-4-methylpyridine-2-carboxylate and are reducing it to the aldehyde.

Diagnosis: Why is my recovery low despite 100% conversion?

This is almost exclusively a workup issue . Aluminum hydrides form "ate" complexes with the product. When you add water, these form a gelatinous aluminum hydroxide precipitate that traps your product physically and chemically.

Troubleshooting Protocol

Q1: The reaction turns into a solid gel upon adding water. How do I extract? A: Stop using water/HCl quench. You must use the Rochelle’s Salt Method .

  • Protocol:

    • Cool reaction to -78°C.

    • Quench with excess Methanol (destroys excess hydride).

    • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

    • CRITICAL STEP: Vigorously stir the biphasic mixture at room temperature for 1-2 hours. The gel will dissolve, leaving two clear layers. The tartrate chelates the aluminum, releasing your aldehyde into the organic layer.

Q2: I am isolating the alcohol (over-reduction) instead of the aldehyde. A: DIBAL-H reduces esters to aldehydes at -78°C, but if the tetrahedral intermediate breaks down before the quench, the aldehyde is released and immediately reduced again.[1]

  • Fix 1: Maintain strictly -78°C . Do not let it warm up until after the methanol quench.

  • Fix 2: Add DIBAL-H slowly down the side of the flask to pre-cool it.

  • Fix 3: If over-reduction persists, switch to Morpholine Amide (Weinreb Amide) intermediate. The Weinreb amide forms a stable chelate that cannot over-reduce until acidic workup.

Q3: The product decomposes on the silica column. A: Pyridine aldehydes are acid-sensitive.[1] Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes/EtOAc. This neutralizes the silica sites that catalyze degradation.

Visualizing the Workup Logic

DIBAL_Workup Reaction Reaction Mixture (-78°C) Quench Quench: MeOH (Still at -78°C) Reaction->Quench Decision Choose Workup Quench->Decision AcidWorkup Acid/Water Quench Decision->AcidWorkup Traditional (Avoid) Rochelle Rochelle's Salt (Sat. K-Na-Tartrate) Decision->Rochelle Recommended ResultBad Result: Al(OH)3 Gel Emulsion / Trapped Product AcidWorkup->ResultBad ResultGood Result: Clear Phases High Recovery Rochelle->ResultGood Stir 1-2 Hours

Figure 2: Decision tree for DIBAL-H workup. The Rochelle's salt method is mandatory for pyridine substrates to prevent product entrapment.

Module 3: Stability & Storage Data

ParameterCharacteristicImplication for Handling
Air Stability LowThe aldehyde C-H bond is activated.[1] Exposure to air converts it to the carboxylic acid within hours. Store under Argon.
Hydration HighElectron-deficient pyridines form gem-diols (hydrates) in water.[1] Avoid aqueous storage; dry organic layers thoroughly with Na₂SO₄.
Light Sensitivity ModerateCan undergo radical decomposition. Wrap flasks in aluminum foil.
Shelf Life < 1 Week (Solution)Do not store in solution. Isolate as a solid or convert immediately to the next intermediate (e.g., reductive amination).

References

  • Selective Oxidation of Methylpyridines

    • S. Goswami et al. "Selective oxidation of methyl group of picolines with selenium dioxide.
    • Context: Describes the optimization of solvent systems (Dioxane/Water) for maximizing aldehyde yield over acid.
    • [1]

  • DIBAL-H Workup Optimization

    • J. T. Gupton et al. "Application of DIBAL-H reductions in the synthesis of bioactive heterocycles." Journal of Organic Chemistry, 1996.[4]

    • Context: Details the Rochelle's salt method specifically for nitrogen-containing heterocycles.
    • [1]

  • Stability of Pyridine Carbaldehydes

    • A. R.[5] Katritzky. "Handbook of Heterocyclic Chemistry."

    • Context: General reactivity profiles of electron-deficient pyridine aldehydes regarding hydration and polymeriz

Sources

Technical Support Center: Chromatographic Separation of Pyridine Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of the Challenge

Separating pyridine carbaldehyde isomers (picolinaldehyde, nicotinaldehyde, and isonicotinaldehyde) presents a "perfect storm" of chromatographic challenges. As an application scientist, I see many researchers fail not because of their equipment, but because they ignore the fundamental chemistry of these analytes:

  • Basicity: The pyridine nitrogen (pKa ~3.8–5.[1][2]0) acts as a Lewis base, interacting strongly with acidic silanols on silica-based columns (GC and HPLC), causing severe peak tailing.[2]

  • Reactivity: The aldehyde group is prone to oxidation (to carboxylic acids) and hydration (to gem-diols) in aqueous mobile phases, leading to "ghost peaks" and retention time shifts.[2]

  • Structural Similarity: The isomers differ only by the position of the formyl group relative to the nitrogen, resulting in nearly identical boiling points and hydrophobicities.

This guide moves beyond generic advice to provide self-validating protocols for resolving these specific isomers.

Part 1: Gas Chromatography (GC) – The Preferred Approach

For volatile isomers, GC is generally superior to HPLC due to higher theoretical plate counts.[1][2] However, standard polysiloxane columns (e.g., 5% phenyl) often fail to resolve the 2- and 4-isomers due to their overlapping boiling points (approx. 196–197 °C).

Primary Protocol: Polar Phase Separation

The Solution: Use a Polyethylene Glycol (PEG/WAX) stationary phase.[2] The separation mechanism relies on hydrogen bonding with the pyridine nitrogen, which differs significantly between the ortho, meta, and para positions.

ParameterRecommended SettingTechnical Rationale
Column Base-Deactivated Wax (e.g., Rtx-Volatile Amine, Stabilwax-DA, CAM)Standard PEG columns will show tailing.[1] "Base-deactivated" columns have basic surface treatment to block silanols.[1][2]
Dimensions 30 m x 0.32 mm x 1.0 µmA thicker film (1.0 µm) improves retention and loadability for polar analytes, reducing overload tailing.[2]
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Higher flow rates help sweep reactive aldehydes through the hot inlet faster, reducing thermal degradation.[2]
Inlet Split (10:1 to 50:[2]1) @ 250 °CCritical: Use a deactivated wool liner .[1][2] Active glass wool will catalyze the oxidation of the aldehyde to the acid immediately.
Oven 60 °C (1 min) → 10 °C/min → 220 °C (hold 5 min)Starting low focuses the band; the ramp separates isomers based on polarity interaction strength.[2]
GC Troubleshooting FAQ

Q: My peaks are tailing severely (Asymmetry > 2.0). Is my column dead? A: Likely not. This is a classic Lewis acid-base mismatch.[1][2]

  • Immediate Fix: Trim 0.5 m from the column inlet (removes non-volatile oxidation byproducts).[1][2]

  • System Check: Are you using a standard split liner? Switch to a base-deactivated liner (often blue-tinted).[1][2] Standard glass wool exposes silanols that grab the pyridine ring.[1][2]

  • Priming: Inject a high-concentration sample of pure pyridine (not the aldehyde) to temporarily "cap" active sites before your analytical run.[1][2]

Q: I see a "ghost peak" eluting much later than my isomers. A: This is likely the pyridine carboxylic acid (oxidation product).[2]

  • Diagnosis: Check your sample solvent.[1][2] If using methanol/ethanol, the aldehyde can form hemiacetals.[2] If exposed to air, it oxidizes to acid.[1][2]

  • Fix: Dissolve samples in dry Dichloromethane (DCM) or Toluene and analyze immediately.[2] Store standards under Argon.

Part 2: HPLC – The Alternative for Labile Samples

If your samples degrade at GC temperatures, HPLC is the required alternative.[2] However, standard C18 methods at pH 3.0 will fail because the protonated pyridinium ion (


) has zero retention on hydrophobic phases (elutes at void volume).[2]
Method A: High pH Reversed-Phase (Recommended)

Logic: At pH 10, the pyridine nitrogen is deprotonated (neutral), allowing the hydrophobic C18 chain to retain the isomers.

  • Column: High-pH stable C18 (e.g., Agilent Poroshell HPH, Waters XBridge).[1][2] Do not use standard silica C18 above pH 8.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonia).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 30% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridine ring absorption).[1][2]

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Logic: If you cannot use high pH, use HILIC.[2] The polar stationary phase retains the charged pyridinium species.[2]

  • Column: Bare Silica or Amide phase.[1][2]

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate buffer (pH 3.0).[1][2]

  • Mechanism: The isomers are separated based on their hydrodynamic volume and interaction of the charged nitrogen with the water layer on the silica surface.

HPLC Troubleshooting FAQ

Q: My retention times are drifting day-to-day. A: Aldehydes are reactive.[1][2]

  • Cause: In aqueous mobile phases, the aldehyde exists in equilibrium with its gem-diol (hydrate) form.[2] This equilibrium shifts with temperature and pH.[1][2]

  • Fix: Strictly control column temperature (e.g., 35 °C).[2] Ensure your mobile phase buffer capacity is sufficient (at least 10 mM).[1][2]

Q: The 2-isomer peak is splitting. A: The 2-pyridinecarboxaldehyde is capable of intramolecular hydrogen bonding and is most susceptible to hydration.[1]

  • Fix: Increase the organic content of your sample diluent.[2] Injecting a 100% aqueous sample into a high-organic mobile phase can cause "solvent shock" splitting.[1][2] Match the sample solvent to the initial mobile phase conditions.[2]

Part 3: Visual Troubleshooting Workflows

Workflow 1: Method Selection Decision Tree

MethodSelection Start Start: Separation of Pyridine Carbaldehydes VolatilityCheck Is the sample thermally stable < 200°C? Start->VolatilityCheck GC_Path Select Gas Chromatography (GC) VolatilityCheck->GC_Path Yes HPLC_Path Select HPLC VolatilityCheck->HPLC_Path No (Degrades) ColSelect Column Selection: Use WAX / PEG Phase GC_Path->ColSelect PH_Check Can you use pH > 9? HPLC_Path->PH_Check Deactivation Critical Step: Use Base-Deactivated Liner & Column ColSelect->Deactivation High_PH Method A: High pH RP (Hybrid C18, pH 10) PH_Check->High_PH Yes Low_PH Method B: HILIC (Bare Silica, High ACN) PH_Check->Low_PH No

Caption: Decision matrix for selecting the optimal chromatographic mode based on sample stability and column chemistry.

Workflow 2: Troubleshooting Peak Tailing (The "Why" and "How")

TailingFix Problem Problem: Severe Peak Tailing RootCause Root Cause: Interaction of Pyridine N with Acidic Silanols Problem->RootCause Check1 Check 1: Is Liner Deactivated? RootCause->Check1 Fix1 Replace with Base-Deactivated Liner Check1->Fix1 No Check2 Check 2: Column Type? Check1->Check2 Yes Fix2 Switch to Amine-Specific Column (e.g., Rtx-Volatile Amine) Check2->Fix2 Standard Phase Check3 Check 3: Sample Solvent? Check2->Check3 Correct Phase Fix3 Add 1% Triethylamine to sample (blocks sites) Check3->Fix3

Caption: Step-by-step logic for diagnosing and eliminating peak tailing in pyridine analysis.

Part 4: Stability & Storage (The "Hidden" Variable)

Many users assume their chromatography is failing when, in fact, their sample has changed.[1][2]

AnalyteStability RiskStorage Protocol
2-Pyridinecarboxaldehyde High. Most unstable isomer.[1] Prone to polymerization and oxidation.[1][2]Store at 4°C under Argon. Use amber vials.
3-Pyridinecarboxaldehyde Moderate.[1][2]Store at 4°C.
4-Pyridinecarboxaldehyde Moderate.[1][2]Store at 4°C.

The "Schiff Base" Trap: If your matrix contains amines (e.g., in a reaction monitoring context), pyridine carbaldehydes will react to form imines (Schiff bases) inside the injector port or on the column.

  • Symptom:[2][5][6] Disappearance of the aldehyde peak and appearance of a heavy, broad peak later in the run.

  • Prevention:[2] Derivatize the aldehyde immediately with DNPH (2,4-Dinitrophenylhydrazine) if quantification in an amine matrix is required.

References

  • Restek Corporation. (2011).[1][2] Analysis of Pyridine and Picolines on Rtx-Volatile Amine. [Application Note]. Retrieved from [Link][2]

  • Agilent Technologies. (2020).[1][2] Separation of Pyridine and other Amines using CP-Wax 51.[1][2][7] [Application Note]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 13389, 4-Pyridinecarboxaldehyde.[1][2] Retrieved from [Link][2]

  • Sielc Technologies. (n.d.).[1][2] HPLC Separation of Pyridine and Related Compounds.[1][2][8][9] Retrieved from [Link]

Sources

Work-up procedures for reactions with 5-Chloro-4-methyl-pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: PYR-ALD-5CL4ME-001 Status: Operational Last Updated: February 7, 2026[1]

Introduction: The "Janus" Molecule

Welcome to the technical guide for 5-Chloro-4-methyl-pyridine-2-carbaldehyde . As a Senior Application Scientist, I often see researchers struggle with this intermediate because it possesses dual personalities:

  • The Base: The pyridine nitrogen allows for pH-switchable solubility.[1]

  • The Electrophile: The aldehyde at the C2 position is highly reactive, prone to oxidation (to carboxylic acid) and hydration, especially activated by the electron-withdrawing 5-chloro substituent.

This guide moves beyond generic "add solvent" instructions. We focus on causality —understanding why the molecule behaves this way—to give you total control over your work-up.[1]

Module 1: The "Switchable" Work-up (pH Control)

The Logic: The pyridine ring provides a basic handle (estimated pKa ~3.5–4.0 due to the electron-withdrawing Cl at C5 countering the electron-donating Me at C4). By manipulating pH, you can toggle the molecule between an organic-soluble neutral form and a water-soluble pyridinium salt.[1] This is the most efficient way to remove non-basic impurities (e.g., unreacted starting materials lacking nitrogen).

Protocol: Acid-Base Purification Cycle

Use this when your crude mixture contains non-basic organic impurities.[1]

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • The "Trap" (Acidification):

    • Extract the organic layer with 1M HCl (pH < 2).[1]

    • Mechanism:[2][3][4] The pyridine nitrogen protonates (

      
      ), moving the product into the aqueous layer.
      
    • Action: Keep the Aqueous Layer .[1]

  • The "Wash" (Impurity Removal):

    • Wash the acidic aqueous layer with fresh EtOAc/DCM.[1]

    • Result: Non-basic impurities (neutral organics) stay in the organic wash and are discarded.[1]

  • The "Release" (Basification):

    • Cool the aqueous layer to 0°C (prevents aldehyde polymerization).[1]

    • Slowly add Sat. NaHCO₃ or 2M NaOH until pH ~9-10.[1]

    • Mechanism:[2][3][4] Deprotonation restores the neutral pyridine, forcing it out of water.[1]

  • Extraction: Extract the now-cloudy aqueous mixture with DCM (3x). Dry over Na₂SO₄ and concentrate.

Visual Workflow: Acid-Base "Switch"

AcidBaseExtraction Start Crude Reaction Mixture (in Organic Solvent) AcidStep Add 1M HCl (pH < 2) Partition Layers Start->AcidStep OrgLayer1 Organic Layer (Non-basic Impurities) AcidStep->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Product NH+) AcidStep->AqLayer1 Keep WashStep Wash with Fresh Organic Solvent AqLayer1->WashStep BaseStep Basify with NaOH/NaHCO3 (pH > 9) WashStep->BaseStep FinalExtract Extract with DCM Dry & Concentrate BaseStep->FinalExtract Product Purified Aldehyde FinalExtract->Product

Figure 1: The pH-switch protocol separates the pyridine product from neutral organic byproducts.[1]

Module 2: Aldehyde Stability & The Bisulfite "Scrub"

The Issue: Aldehydes, particularly electron-deficient ones like 5-chloro-pyridine-2-carbaldehyde, are prone to air oxidation, forming 5-chloro-4-methyl-pyridine-2-carboxylic acid .[1] If your product looks brown or shows a broad -OH peak in NMR (10-12 ppm), you have acid contamination.[1]

The Solution: Sodium bisulfite (NaHSO₃) forms a reversible, water-soluble adduct with aldehydes.[5] Ketones and esters do not react as readily, making this a high-specificity filter.[1]

Protocol: Bisulfite Purification
  • Adduct Formation:

    • Dissolve crude material in a minimal amount of Ethanol .[1]

    • Add saturated aqueous NaHSO₃ (1.5 equivalents).

    • Stir vigorously for 30 minutes. A white precipitate (the adduct) may form, or it may remain in solution depending on concentration.

  • Filtration/Washing:

    • If Solid Forms: Filter the white solid.[1][6] Wash with diethyl ether (removes non-aldehyde organics).[1]

    • If Soluble: Wash the aqueous solution with diethyl ether.[1] Discard the ether layer.[1]

  • Regeneration:

    • Place the solid adduct (or aqueous solution) in a flask.[1]

    • Add Sat. NaHCO₃ or 10% Na₂CO₃ and stir for 1 hour.

    • Mechanism:[2][3][4] Base shifts the equilibrium, releasing the free aldehyde.[1]

    • Extract with DCM, dry, and concentrate.

Visual Workflow: Bisulfite Purification

Bisulfite Crude Crude Aldehyde (w/ Impurities) Bisulfite Add Sat. NaHSO3 Stir 30 min Crude->Bisulfite Split Phase Check Bisulfite->Split Solid Precipitate Formed (Filter Solid) Split->Solid High Conc/EtOH Solution Remains in Water (Wash w/ Ether) Split->Solution Low Conc/Water Regen Regenerate: Add NaHCO3 + DCM Solid->Regen Solution->Regen Final Pure Aldehyde Regen->Final

Figure 2: The Bisulfite "Scrub" selectively isolates aldehydes from complex mixtures.[1]

Module 3: Troubleshooting & FAQs

Common Reaction Failures

Q: My Reductive Amination (with NaBH(OAc)₃) stalled. Why? A: The 2-formyl group is deactivated by the adjacent pyridine nitrogen (steric and electronic repulsion).[1]

  • Fix: Pre-form the imine. Stir the aldehyde and amine in DCM/MeOH with a dehydrating agent (MgSO₄ or Ti(OiPr)₄) for 2-4 hours before adding the reducing agent.

Q: I see a "hydrate" peak in NMR. A: Electron-deficient aldehydes (due to the 5-Cl) readily form gem-diols in the presence of water.[1]

  • Fix: This is reversible. Azeotrope with toluene or simply proceed with the reaction; the hydrate often reacts similarly to the aldehyde in basic conditions.[1]

Data Table: Solvent & Reagent Compatibility
ParameterRecommendationReason
Extraction Solvent DCM or Chloroform Pyridines have excellent solubility in chlorinated solvents.[1]
Avoid Acetone Can undergo aldol condensation with the aldehyde under basic conditions.[1]
Drying Agent Na₂SO₄ MgSO₄ is slightly acidic (Lewis acid) and can sometimes bind pyridines.[1]
Storage -20°C, Argon Prevents oxidation to carboxylic acid.[1]
TLC Stain DNP (2,4-Dinitrophenylhydrazine) Specific for aldehydes (turns orange/red).

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard reference for pyridine reactivity and basicity).[1]

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1]

  • Kjell, D. P.; Slattery, B. J.; Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[7] J. Org.[1][7] Chem.1999 , 64, 5722–5724.[7] [Link]

  • Boucher, M. M.; et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1][5] Org.[1][4][8] Process Res. Dev.2017 , 21, 1394–1403.[5] [Link][5]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-4-methyl-pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-methyl-pyridine-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up this important synthetic building block. Here, we will address common challenges, provide detailed troubleshooting advice, and offer insights grounded in chemical principles to ensure a successful and efficient scale-up campaign.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 5-Chloro-4-methyl-pyridine-2-carbaldehyde?

A1: The most prevalent and scalable method involves the oxidation of the corresponding alcohol, (5-Chloro-4-methylpyridin-2-yl)methanol. This precursor is typically synthesized from more readily available starting materials. Alternative, though less common, routes for forming pyridine-2-aldehydes include the controlled reduction of a nitrile or the direct formylation of the pyridine ring, though the latter can present regioselectivity challenges. The oxidation of the 2-methyl group of a precursor like 2,5-dichloro-4-methylpyridine is also a potential, albeit often challenging, pathway.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: Several key safety issues must be addressed:

  • Oxidizing Agents: Many oxidation protocols use reagents like manganese dioxide (MnO₂), selenium dioxide (SeO₂), or Swern-type reagents. These should be handled with care. MnO₂ is a fine powder that requires respiratory protection. Swern oxidations generate dimethyl sulfide, a volatile and malodorous byproduct, and must be performed in a well-ventilated fume hood.

  • Chlorinating Agents: If the synthesis starts further back, reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) may be used. These are highly corrosive and react violently with water, releasing HCl gas.[1]

  • Solvents: Chlorinated solvents like dichloromethane (DCM) or chloroform are often used. These are suspected carcinogens and should be handled with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Oxidation reactions can be exothermic. On a large scale, proper temperature control with an adequate cooling system is critical to prevent runaway reactions.

Q3: How can I effectively monitor the progress of the oxidation reaction?

A3: Thin Layer Chromatography (TLC) is the most common and immediate method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting alcohol from the product aldehyde. The aldehyde product is typically more nonpolar and will have a higher Rf value. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. A small aliquot can be withdrawn from the reaction, quenched, and analyzed to determine the percentage conversion.

Q4: What level of purity is generally required for this aldehyde for downstream applications?

A4: For use in drug development and fine chemical synthesis, a purity of >98% (by HPLC or GC) is typically required. Key impurities to monitor for are the unreacted starting alcohol and any over-oxidized carboxylic acid byproduct. The presence of residual heavy metals (like manganese or selenium from the oxidant) can also be a concern and should be minimized through proper work-up and purification.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific problems you may encounter during the scale-up synthesis, presented in a question-and-answer format to directly tackle the issues at hand.

Problem Area 1: Low or Stalled Reaction Conversion
Q: My oxidation of (5-Chloro-4-methylpyridin-2-yl)methanol is stalling at 50% conversion, even after extended reaction time. What are the likely causes?

A: This is a common issue during scale-up. The root cause often lies in one of several key areas: oxidant quality, mass transfer limitations, or temperature control. Let's break down the diagnostic process.

Causality and Explanation:

  • Oxidant Activity: The activity of solid oxidants like manganese dioxide (MnO₂) can vary significantly between batches and suppliers. "Activated" MnO₂ is crucial for this type of oxidation, and its activity can diminish with improper storage (e.g., exposure to moisture).

  • Mass Transfer: On a larger scale, ensuring efficient mixing of a solid oxidant suspended in a liquid phase becomes critical. If the stirring is inadequate, the effective surface area of the oxidant is reduced, leading to a drop in the reaction rate.

  • Temperature: While many oxidations are run at elevated temperatures to increase the rate, excessively high temperatures can sometimes lead to side reactions or reagent decomposition, which can inhibit the desired reaction.

Troubleshooting Workflow:

G start Low/Stalled Conversion Observed check_oxidant Verify Oxidant Activity (Is it fresh? Properly activated?) start->check_oxidant oxidant_ok Activity is Confirmed check_oxidant->oxidant_ok Yes oxidant_bad Source New/Re-activate Oxidant check_oxidant->oxidant_bad No check_mixing Evaluate Mass Transfer (Is stirring vigorous? Any dead spots?) mixing_ok Mixing is Adequate check_mixing->mixing_ok Yes mixing_bad Increase Agitation Speed Use Mechanical Stirrer/Baffles check_mixing->mixing_bad No check_temp Review Temperature Profile (Is it consistent? Any hot spots?) temp_ok Temp is Correct check_temp->temp_ok Yes temp_bad Optimize Temperature Ensure Uniform Heating/Cooling check_temp->temp_bad No oxidant_ok->check_mixing end Reaction Proceeds to Completion oxidant_bad->end mixing_ok->check_temp mixing_bad->end temp_ok->end temp_bad->end

Caption: Troubleshooting workflow for low reaction conversion.

Problem Area 2: Formation of Key Impurities
Q: I'm observing a significant impurity with a lower Rf than my starting material and another at the TLC baseline. What are they and how can I prevent them?

A: These impurities are likely the corresponding carboxylic acid (from over-oxidation) and polymeric materials, respectively.

Causality and Explanation:

  • Over-oxidation: The aldehyde product can be further oxidized to a carboxylic acid, especially with strong oxidizing agents or at high temperatures and long reaction times.

  • Aldol Condensation/Polymerization: Pyridine-2-carbaldehydes can be susceptible to self-condensation reactions, especially in the presence of acid or base, leading to colored, high-molecular-weight impurities that often streak or remain at the baseline on a TLC plate.[2]

Mitigation Strategies for Common Impurities:

ImpurityLikely CausePrevention & Mitigation Strategy
5-Chloro-4-methylpicolinic acid Over-oxidationUse a milder oxidant (e.g., activated MnO₂ vs. KMnO₄). Carefully monitor the reaction and stop it once the starting material is consumed. Avoid excessive reaction temperatures.
Starting Alcohol Incomplete reactionEnsure oxidant is fully active and used in sufficient stoichiometry (typically a large excess for MnO₂). Improve mass transfer (stirring).
Polymeric Byproducts Acid/Base catalysis; high heatMaintain a neutral pH during work-up. Avoid unnecessarily high temperatures during reaction and distillation. Ensure any acidic impurities in reagents, like commercial pyridine sulfur trioxide, are neutralized.[3]
Dimerization Products Instability of aldehydePurify the aldehyde promptly after synthesis. Store it under an inert atmosphere (Nitrogen or Argon) at a low temperature (2-8 °C).
Problem Area 3: Challenges in Product Isolation and Purification
Q: My crude product is a dark oil that is difficult to handle and purify by column chromatography. What are my options for obtaining pure material?

A: This is a frequent challenge with pyridine aldehydes. The dark color indicates impurities, and the oily nature can complicate standard purification techniques.

Causality and Explanation:

  • Crude Impurities: As mentioned, polymeric byproducts contribute to the dark color and oily consistency.

  • Product Properties: The target molecule itself may be a low-melting solid or an oil, making crystallization difficult without very high purity.

Alternative Purification Strategies:

  • Aqueous Work-up Optimization: Before any chromatography, perform a thorough aqueous wash. A wash with a mild bicarbonate solution can help remove the acidic (carboxylic acid) impurity. Follow with a brine wash to break up any emulsions.

  • Filtration through a Plug: Instead of a full column, try filtering a solution of the crude product through a short plug of silica gel or alumina. This can effectively remove the baseline polymeric material and some polar impurities without the time and solvent consumption of a full column.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale, effectively separating the volatile aldehyde from non-volatile polymeric residues and inorganic salts.

  • Bisulfite Adduct Formation: Aldehydes can reversibly form solid adducts with sodium bisulfite. This can be a highly effective purification method. The crude product is stirred with an aqueous sodium bisulfite solution, and the resulting solid precipitate is filtered off, washed, and then treated with a base (like Na₂CO₃) or acid to regenerate the pure aldehyde.

Reference Experimental Protocol

This protocol describes the oxidation of (5-Chloro-4-methylpyridin-2-yl)methanol using activated manganese dioxide, a common and scalable method.[4]

Materials:

  • (5-Chloro-4-methylpyridin-2-yl)methanol (1.0 equiv)

  • Activated Manganese Dioxide (MnO₂) (10.0 equiv by weight)

  • Dichloromethane (DCM) or Chloroform (approx. 10-20 volumes)

  • Celite™ or another filter aid

Procedure:

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge the (5-Chloro-4-methylpyridin-2-yl)methanol and the solvent (DCM).

  • Addition of Oxidant: Begin vigorous stirring and add the activated MnO₂ in portions. Note: The addition may be slightly exothermic.

  • Reaction: Heat the slurry to reflux (approx. 40°C for DCM) and maintain it.

  • Monitoring: Monitor the reaction progress by TLC or HPLC every 1-2 hours. The reaction is typically complete within 8-24 hours, depending on the activity of the MnO₂.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filtration: Filter the slurry through a pad of Celite™ to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete product recovery. This is a critical step, as the product can adsorb onto the manganese solids.

  • Concentration: Combine the filtrate and washes and concentrate the solution under reduced pressure to yield the crude 5-Chloro-4-methyl-pyridine-2-carbaldehyde.

  • Purification: The crude product can then be purified by one of the methods described above (e.g., silica plug filtration or vacuum distillation) to achieve the desired purity.

References

  • EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents.
  • Synthesis method of 2-pyridine formaldoxime - Eureka | Patsnap. Available at: [Link]

  • Baran, P. S. Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. 2004. Available at: [Link]

  • RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones... - Google Patents.
  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents.
  • US3160633A - Synthesis of pyridine aldehydes - Google Patents.
  • Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. ResearchGate. Available at: [Link]

  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. 2020. Available at: [Link]

  • Synthesis of 2-pyridones - Organic Chemistry Portal. Available at: [Link]

  • Unsaturated Aldehydes: A Novel Route for the Synthesis of Pyridine and 3-picoline | Request PDF - ResearchGate. Available at: [Link]

  • Gangadasu, B., Raju, B. C., & Rao, V. J. A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE IMINES. Heterocyclic Communications. 2002. Available at: [Link]

  • One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities | Asian Journal of Chemistry. 2022. Available at: [Link]

  • CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents.
  • Reactivity of Pyridine-N-Oxide - YouTube. 2020. Available at: [Link]

  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD - Chemistry Journal of Moldova. Available at: [Link]

  • US3274206A - Process for the production of pyridine aldehydes - Google Patents.
  • Liu, M. C., Lin, T. C., & Sartorelli, A. C. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents.
  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Available at: [Link]

  • Pariza, R. J., & Kulkarni, M. G. A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. Organic Process Research & Development. ACS Publications. 2002. Available at: [Link]

  • Katiyar, D. Pyridine. Lecture Notes. Available at: [Link]

  • 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem. Available at: [Link]

Sources

Technical Support Center: Handling 5-Chloro-4-methyl-pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Safe Handling, Deactivation, and Disposal Protocols Assigned Specialist: Senior Application Scientist, Chemical Safety Division

Introduction: Understanding Your Compound

You are working with 5-Chloro-4-methyl-pyridine-2-carbaldehyde . Before initiating any disposal or cleanup, you must understand the "Personality" of this molecule. It is not just "organic waste."[1][2][3]

  • The Pyridine Ring: Makes the compound basic and potentially toxic to aquatic life.

  • The Aldehyde (-CHO): Highly reactive. It causes the compound to be a sensitizer, an irritant, and susceptible to air oxidation.

  • The Chlorine (-Cl): This is the critical disposal flag. This is a Halogenated Waste. Even 1% content renders an entire waste container "Halogenated," drastically changing its incineration requirements.

Module 1: Emergency Spill Response (Ticket #001)

Issue: Accidental release of material (solid or solution) on the bench or floor. Immediate Action: Do not use water immediately. Aldehydes can be lachrymators (tear-inducing).

Troubleshooting Logic: Spill Decision Tree

SpillResponse Start Spill Detected Assess Assess Size & State Start->Assess Solid Solid / Powder Assess->Solid Liquid Liquid / Solution Assess->Liquid Sweep Gently Sweep Avoid Dust Generation Solid->Sweep Dry Absorb Cover with Vermiculite or Spill Pillow Liquid->Absorb Wet Decon Decontaminate Surface (10% Bleach or Bisulfite) Sweep->Decon Absorb->Decon Waste Bag as Hazardous Halogenated Waste Decon->Waste

Figure 1: Decision logic for immediate spill containment. Note that liquid spills require absorption before wiping to prevent spreading the aldehyde vapors.

Protocol: Surface Decontamination
  • Containment: If liquid, encircle with absorbent pillows.

  • Neutralization (Smell Removal): Aldehydes linger. After physical removal, wipe the area with a 10% Sodium Bisulfite solution . This forms a water-soluble adduct with residual aldehyde, reducing volatility and odor.

  • Final Clean: Follow with a mild detergent and water.[4]

  • Disposal: All absorbents and gloves go into Solid Hazardous Waste .

Module 2: Waste Segregation (Ticket #002)

Issue: User unsure which carboy to use. Core Rule: The Chlorine atom dictates the path.

WARNING: Never mix this compound with Strong Oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream. The aldehyde group can oxidize exothermically, potentially causing pressure buildup or fire.

Waste Stream Classification Table
Waste ComponentCorrect StreamWhy?
Pure Compound Halogenated Organic High-temperature incineration is required to prevent dioxin formation during combustion [1].
Mother Liquor (Solvent) Halogenated Organic Even if the solvent is Methanol (non-halo), the dissolved chlorinated pyridine contaminates the whole volume.
Aqueous Extractions Aqueous Toxic Pyridines are toxic to aquatic life. Do NOT pour down the drain. Adjust pH to 6-9 if required by local EHS.
Contaminated Silica Solid Hazardous Silica dust with adsorbed halogenated organics must be incinerated, not landfilled.
TLC Plates/Gloves Solid Hazardous Trace contamination is sufficient to classify as hazardous.
Module 3: Chemical Deactivation (Ticket #003)

Issue: Cleaning glassware or deactivating trace residues before disposal. Solution: The Bisulfite Adduct Method.[5][6][7]

This protocol converts the reactive, volatile, lipophilic aldehyde into a stable, water-soluble salt. This is NOT a method to make the waste "drain safe," but rather to make it safer to handle and store in the waste container.

The Chemistry


Step-by-Step Deactivation Protocol
  • Preparation: In a fume hood, prepare a saturated solution of Sodium Bisulfite (

    
    ) in water.
    
  • Solubilization: Dissolve your residue/waste in a minimal amount of Methanol or Ethanol (water-miscible).

  • Addition: Slowly add the Bisulfite solution to the organic phase.

    • Observation: You may see a precipitate (the adduct) or heat generation.

  • Agitation: Stir or shake for 15–30 minutes.

  • Disposal: Pour the resulting mixture into the Aqueous Hazardous Waste (if mostly water) or Halogenated Solvent Waste (if mostly methanol).

Workflow Diagram: Bisulfite Quenching

BisulfiteQuench Input Aldehyde Residue (In Flask) Solvent Add MeOH/EtOH (Dissolve) Input->Solvent Reagent Add Sat. NaHSO3 (Excess) Solvent->Reagent React Stir 30 Mins (Forms Adduct) Reagent->React Check Check pH/Solids React->Check Dispose Dispose as Hazardous Waste Check->Dispose Do NOT Drain

Figure 2: Workflow for chemically quenching aldehyde reactivity prior to disposal.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use a base bath (KOH/Isopropanol) to clean glassware used with this compound? A: Proceed with Caution. While base baths are common, aldehydes in strong base can undergo the Cannizzaro Reaction (disproportionation to alcohol and acid) or form aldol polymers (tar). This can leave sticky, insoluble residues on your glass.

  • Better Approach: Rinse with Acetone first, then the Bisulfite solution described in Module 3, then the base bath if necessary.

Q: The waste container smells like almonds/acrid. Is this dangerous? A: Yes. The aldehyde vapor is a respiratory irritant. If the waste container is off-gassing:

  • Ensure the cap has a proper seal.

  • Move the container to the back of the fume hood.

  • Do not leave the funnel in the container (this is a common violation that allows vapor escape).

Q: I have a mixture of this aldehyde and an amine (e.g., aniline). How do I dispose of it? A: Segregate Immediately. Aldehydes react with amines to form Schiff Bases (imines) and water. This reaction releases heat and changes the chemical properties of the waste.

  • Guideline: Do not mix pure aldehyde waste streams with pure amine waste streams. If they are already mixed in the reaction, dispose of the mixture as Halogenated Organic Waste .

Q: Does this compound require "P-List" (Acutely Toxic) disposal procedures? A: Likely "Characteristic" or "U-List" equivalent. While 5-Chloro-4-methyl-pyridine-2-carbaldehyde is not explicitly P-listed (like sodium azide), chlorinated pyridines are significantly toxic [2]. Always default to the stricter standard: handle as if it is acutely toxic. Double-bag solid waste (silica, paper towels) before placing it in the drum.

References
  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste - Solvents. (F-List and Halogenated Guidelines). Available at: [Link]

  • Brindle, C. S., et al. (2017).[7] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[5][6][7][8] Journal of Visualized Experiments.[8][9] Available at: [Link]

Sources

Technical Support Center: Pyridine Aldehyde Condensation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Condensation Reactions (Knoevenagel, Aldol, Schiff Base) with Pyridine Carboxaldehydes Ticket ID: PYR-CHO-001[1]

Introduction: The "Deceptive Simplicity" of Pyridine Aldehydes

Welcome to the technical support hub. You are likely here because a standard condensation reaction—one that works perfectly with benzaldehyde—has failed with pyridine-2-, 3-, or 4-carboxaldehyde.[1]

The Core Problem: Pyridine aldehydes are not just "benzaldehyde with a nitrogen." The pyridine ring introduces two critical complications:

  • Electronic Schizophrenia: The ring is electron-deficient, making the aldehyde highly reactive (electrophilic).[1] However, the nitrogen atom is basic (

    
    ), which can poison acidic catalysts or mess with the stoichiometry of basic catalysts.
    
  • Self-Destructive Tendencies: These aldehydes, particularly the 2-isomer, are prone to rapid oxidation, hydration, and Cannizzaro disproportionation under conditions where benzaldehyde is stable.[1]

This guide is structured as a series of "Support Tickets" addressing the most common failure modes.

Module 1: Pre-Reaction Diagnostics (Purity & Storage)

User Complaint: "My starting material is dark brown/black, and the reaction yield is <20%."

Diagnosis: Oxidation and Polymerization.[1][2] Pyridine aldehydes (especially 2-pyridinecarboxaldehyde) are unstable.[1] They oxidize to picolinic/nicotinic acids or form hydrates in air.[1] Old bottles often contain significant amounts of carboxylic acid, which quenches the amine catalysts used in condensation.

Troubleshooting Protocol 1.0: Reagent Quality Control
ObservationDiagnosisAction Required
Colorless/Straw Yellow Oil HealthyProceed to reaction.[1]
Dark Brown/Red Liquid Oxidized/PolymerizedStop. Distillation required.[1]
Solid Precipitate in Oil Carboxylic Acid FormationStop. Acid-base extraction or distillation required.[1]

Corrective Action (Vacuum Distillation):

  • Perform vacuum distillation under Nitrogen/Argon.[1]

    • Note: 2-Pyridinecarboxaldehyde bp: ~181 °C (atm), but distill at reduced pressure (e.g., 60-70 °C at 10 mmHg) to prevent thermal degradation.[1]

  • Storage: Store under inert gas (Ar/N2) at 4°C. Taping the cap with Parafilm is insufficient; use a septum and purge after every use.

Module 2: The Knoevenagel & Aldol Conundrum

User Complaint: "The reaction stalls, or I get a mess of side products (Cannizzaro)."

Technical Insight: In a standard Knoevenagel condensation (Aldehyde + Active Methylene + Base), the base deprotonates the methylene. However, with pyridine aldehydes, strong bases (NaOH, KOH) trigger the Cannizzaro reaction (disproportionation to alcohol and acid) because the pyridine ring makes the carbonyl carbon exceptionally electrophilic [1].

Furthermore, the pyridine nitrogen can act as a competitive base or ligand. If you use a Lewis Acid catalyst (like ZnCl2), the pyridine nitrogen may coordinate to the metal, deactivating it.

Workflow Visualization: Catalyst Selection Logic

CatalystSelection Start Select Reaction Type Substrate Is the Methylene Component Acidic? (e.g., Malononitrile, pKa < 13) Start->Substrate WeakBase Method A: Weak Base Buffer Piperidine + AcOH (1:1) Solvent: EtOH Substrate->WeakBase Yes (Highly Acidic) StrongBase Is the Methylene Component Weakly Acidic? (e.g., Acetophenone, pKa ~19) Substrate->StrongBase No (Weakly Acidic) LewisAcid Method B: Lewis Acid + Microwave ZnCl2 or InCl3 Solvent-Free or Water StrongBase->LewisAcid Preferred Cannizzaro WARNING: Avoid NaOH/KOH Risk of Cannizzaro Reaction StrongBase->Cannizzaro If Strong Base Used

Figure 1: Decision tree for selecting the appropriate catalytic system to avoid catalyst poisoning and side reactions.

Standard Operating Procedure (SOP): The "Safe" Knoevenagel

Target: Condensation with Malononitrile or Ethyl Cyanoacetate.

  • Solvent: Ethanol (anhydrous) or Acetonitrile.[1] Avoid water if Schiff base hydrolysis is a concern, though water works for some "Green" protocols [2].

  • Catalyst: Piperidinium Acetate (formed in situ).[1]

    • Mix Piperidine (5 mol%) and Glacial Acetic Acid (5 mol%).

    • Why? This buffers the pH.[1] Free piperidine is basic enough to trigger side reactions; the salt provides a controlled release of base while the acid activates the carbonyl.

  • Temperature: Room temperature often suffices due to the high reactivity of pyridine aldehydes.[1] Reflux only if TLC shows no conversion after 1 hour.

Advanced Protocol: Microwave-Assisted Synthesis (Green Method)

For stubborn substrates (e.g., reacting with ketones), microwave irradiation is superior as it overcomes the activation energy without prolonged heating that degrades the aldehyde [3].

  • Mix: Aldehyde (1 eq) + Active Methylene (1 eq) + Ammonium Acetate (10 mol%).

  • Solvent: Minimal Ethanol or Solvent-Free (Neat).

  • Conditions: 140°C, 5-10 minutes, sealed vessel.

  • Result: Often quantitative yield; product precipitates upon cooling.[1]

Module 3: Schiff Base (Imine) Instability

User Complaint: "I formed the imine, but it turned back into aldehyde during column chromatography."

Technical Insight: Imines derived from pyridine aldehydes are less stable than benzyl imines.[1] The electron-withdrawing pyridine ring makes the imine carbon (


) highly electrophilic, rendering it susceptible to hydrolysis by trace water in solvents or on silica gel [4].
Troubleshooting Protocol 3.0: Equilibrium Management
VariableRecommendation
Water Removal Mandatory. Use activated 4Å Molecular Sieves in the reaction pot or a Dean-Stark trap (if refluxing in Toluene).[1]
Workup Do not wash with water. Filter off sieves/salts and evaporate solvent directly.[1]
Reduction If the target is the amine, perform One-Pot Reductive Amination (add NaBH(OAc)3 immediately) rather than isolating the imine.

Module 4: Purification Nightmares (The "Sticky" Column)

User Complaint: "My product streaks on the TLC plate and never comes off the column."

Diagnosis: Acid-Base Interaction.[1][3] Silica gel is slightly acidic (


).[1] The basic nitrogen of the pyridine ring coordinates with the silanol groups (

), causing the compound to "stick" or streak (tailing).
Workflow Visualization: Purification Logic

Purification Crude Crude Reaction Mixture Solubility Check Solubility in Hot EtOH Crude->Solubility Crystallize Recrystallization (Preferred Method) Solubility->Crystallize Soluble (Hot) / Insoluble (Cold) Chromatography Chromatography Required? Solubility->Chromatography Oily / Complex Mix SilicaTreat Neutralized Silica Add 1-5% Triethylamine (TEA) to eluent Chromatography->SilicaTreat Standard Silica Alumina Alternative Stationary Phase Neutral Alumina Chromatography->Alumina If TEA fails

Figure 2: Purification workflow prioritizing non-chromatographic methods to avoid pyridine-silica interactions.[1]

Corrective Action: The "Neutralized" Column

If you must run a column:

  • Pre-treatment: Flush the silica column with a mobile phase containing 1-5% Triethylamine (TEA) before loading the sample.[1]

  • Eluent: Maintain 1% TEA in the eluent system (e.g., Hexane/EtOAc + 1% TEA).[1]

    • Mechanism:[3][4][5][6][7][8][9] TEA is a stronger base than pyridine.[1] It preferentially binds to the acidic silanol sites, "capping" them and allowing your pyridine product to pass through freely [5].

  • Alternative: Use Neutral Alumina instead of silica gel.[1] Alumina does not have the acidic protons that cause sticking.[1]

References

  • Cannizzaro Reaction Mechanism & Competition

    • Chemistry LibreTexts. (2023).[1] Cannizzaro Reaction. Link

  • Green Knoevenagel Conditions

    • B. L. P.[1][10] da Silva et al. (2017).[1] Microwave-assisted one-pot synthesis in water of carbonylpyrazolo[3,4-b]pyridine derivatives. ResearchGate.[1][2] Link

  • Microwave Assisted Synthesis

    • Bagley, M. C., et al. (2002).[10] A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters. Link

  • Imine/Schiff Base Stability

    • Sigma-Aldrich Technical Bulletin.[1] 2-Pyridinecarboxaldehyde Product Information. Link

  • Purification of Pyridines

    • Teledyne ISCO. (2021).[1][2] Purine and Related Compound Purification Strategies. Link

Sources

Technical Support Center: A-Z Guide to Optimizing Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive support center for optimizing nucleophilic substitution reactions. This guide is designed to provide you, the modern chemist, with actionable insights and troubleshooting strategies to navigate the complexities of Sₙ1 and Sₙ2 reactions. Whether you're facing an unexpectedly low yield, battling side reactions, or aiming to refine an established protocol, this resource will serve as your go-to reference for achieving optimal outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here, we address some of the most common queries encountered during nucleophilic substitution experiments.

Q1: My Sₙ2 reaction is sluggish and giving a low yield. What are the first things I should check?

A low conversion rate in an Sₙ2 reaction can often be traced back to a few key factors. A systematic evaluation of your reaction components is the most effective troubleshooting approach.[1] Begin by verifying the quality and reactivity of your starting materials before delving into the optimization of reaction parameters.

Q2: How do I choose the best solvent for my Sₙ2 reaction?

Solvent selection is a critical determinant of success in Sₙ2 reactions. The ideal solvent must not only dissolve the substrate and nucleophile but also enhance the nucleophile's reactivity. For Sₙ2 pathways, polar aprotic solvents are generally the preferred choice.[1][2] These solvents, such as DMSO, DMF, acetone, and acetonitrile, possess dipoles capable of solvating the nucleophile's counter-ion without forming hydrogen bonds with the nucleophile itself, which would otherwise reduce its reactivity.[1]

Q3: My reaction is producing a mixture of substitution and elimination products. How can I favor the substitution pathway?

The competition between substitution and elimination is a common challenge. To favor substitution, consider the following:

  • Nucleophile/Base Properties: Use a good nucleophile that is a weak base. Strong, sterically hindered bases tend to favor elimination.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.[3]

  • Substrate Structure: For Sₙ2 reactions, primary substrates are less prone to elimination than secondary or tertiary substrates.[4]

Q4: What makes a good leaving group, and how can I improve a poor one?

A good leaving group is a species that is stable on its own after detaching from the substrate.[5] This stability is directly related to the weakness of the group as a base.[5][6][7] Therefore, the conjugate bases of strong acids are excellent leaving groups (e.g., I⁻, Br⁻, TsO⁻).[6] If you have a poor leaving group, such as a hydroxyl group (-OH), you can often convert it into a better one. For instance, an alcohol can be tosylated to form a much better leaving group, tosylate (-OTs).[1]

Troubleshooting Guides

This section provides in-depth solutions to more complex experimental challenges.

Issue 1: Low or No Reaction with a Secondary Substrate

When working with secondary substrates, the reaction can be sensitive to steric hindrance and the choice of nucleophile and solvent.

Causality: Secondary carbons are at the borderline for both Sₙ1 and Sₙ2 mechanisms. Steric hindrance can significantly slow down an Sₙ2 attack, while the secondary carbocation formed in an Sₙ1 pathway may not be sufficiently stable.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for secondary substrates.

Experimental Protocol: Conversion of an Alcohol to a Tosylate

  • Reagent Preparation: Ensure the alcohol is pure and dry. Pyridine should be freshly distilled.

  • Reaction Setup:

    • Dissolve the alcohol (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq).

    • Add pyridine (1.2 eq) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench with cold water.

    • Separate the organic layer and wash sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.

  • Purification: Purify the tosylate by recrystallization or column chromatography.

Issue 2: Undesired Side Reactions due to a Multifunctional Substrate

When your substrate contains multiple reactive functional groups, protecting groups are essential to ensure chemoselectivity.[8][9]

Causality: Nucleophiles can react with other electrophilic sites in the molecule, such as carbonyls or acidic protons, leading to a mixture of products. A protecting group temporarily masks a functional group's reactivity.[8]

Key Protecting Groups for Common Functional Groups:

Functional Group to ProtectProtecting GroupProtection ConditionsDeprotection Conditions
Alcohol (-OH)Silyl Ether (e.g., TBDMS)TBDMS-Cl, Imidazole, DMFTBAF, THF
Alcohol (-OH)Tetrahydropyranyl (THP) EtherDihydropyran, p-TsOH (cat.), CH₂Cl₂Acetic Acid, THF, H₂O
Amine (-NH₂)Carbamate (e.g., Boc)Boc₂O, Et₃N, CH₂Cl₂TFA or HCl in Dioxane
Carbonyl (C=O)Acetal/KetalEthylene Glycol, p-TsOH (cat.), TolueneAqueous Acid

Diagram: Protecting Group Strategy

G cluster_0 Reaction Pathway A Multifunctional Substrate B Protect Functional Group A->B Add Protecting Group C Nucleophilic Substitution B->C Perform Substitution D Deprotect C->D Remove Protecting Group E Desired Product D->E G cluster_SN1 Sₙ1 Reaction cluster_SN2 Sₙ2 Reaction SN1_node Rate Determining Step: Formation of Carbocation Protic Polar Protic Solvent (e.g., H₂O, ROH) Protic->SN1_node Stabilizes Carbocation (Faster Rate) SN2_node Concerted Step: Nucleophilic Attack & Leaving Group Departure Aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) Aprotic->SN2_node 'Naked' Nucleophile (Faster Rate) Protic2 Polar Protic Solvent (e.g., H₂O, ROH) Protic2->SN2_node Solvates Nucleophile (Slower Rate)

Caption: Influence of solvent type on reaction rates.

The Leaving Group: A Matter of Stability

The rate of both Sₙ1 and Sₙ2 reactions is highly dependent on the ability of the leaving group to depart. A good leaving group is one that can stabilize the pair of electrons it takes with it. [5][10]This stability is inversely proportional to the basicity of the leaving group. [6][7] Ranking of Common Leaving Groups (Best to Worst): I⁻ > Br⁻ > Cl⁻ > F⁻

Strong bases like OH⁻, RO⁻, and NH₂⁻ are poor leaving groups. [5]

General Experimental Protocol for Sₙ2 Reaction Optimization

This protocol provides a general framework for optimizing an Sₙ2 reaction between an alkyl halide and a nucleophile.

  • Reagent Preparation:

    • Ensure the alkyl halide is pure and free of acidic impurities. [1] * Dry the solvent over appropriate drying agents (e.g., molecular sieves for acetonitrile, CaH₂ for DMF). [1] * Use a high-purity nucleophile. If it is a salt, ensure it is anhydrous. [1]

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 eq) and the chosen solvent to make a 0.1-0.5 M solution. [1] * Add the nucleophile (1.1-1.5 eq). [1] * If the reaction is sensitive to air or moisture, maintain an inert atmosphere (N₂ or Ar).

  • Temperature Control:

    • Start the reaction at room temperature.

    • If the reaction is slow, gradually increase the temperature. Monitor for the formation of elimination byproducts.

  • Monitoring the Reaction:

    • Follow the disappearance of the starting material and the appearance of the product using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer to remove any remaining starting materials or byproducts.

    • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purification:

    • Purify the product by column chromatography, recrystallization, or distillation.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Nucleophilic Substitution Reactions.
  • Solubility of Things. (n.d.). Nucleophilic Substitution Reactions.
  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry.
  • Khan Academy. (n.d.). Sn1 vs Sn2: Summary.
  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
  • University of Minnesota Libraries Publishing. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions – Introduction.
  • Master Organic Chemistry. (2012, June 6). Nucleophilicity vs. Basicity.
  • ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2011, April 12). What Makes A Good Leaving Group?
  • Kishan's Classes. (2025, February 25). Organic Chemistry: Sn2 vs. Sn1 Reactions MADE EASY! (Practice Problems!) [Substitution Reactions].
  • Khan Academy. (n.d.). Nucleophilicity vs. basicity.
  • Wikipedia. (n.d.). Protecting group.
  • Chemistry LibreTexts. (2020, October 3). 7.10: Nucleophilic Substitution Reactions (Problems).
  • Chemistry Steps. (n.d.). SN1 SN2 E1 E2 Practice Problems.
  • Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Wikipedia. (n.d.). Leaving group.
  • Reddit. (2025, February 11). NUCLEOPHILICITY VS BASICITY.
  • The Organic Chemistry Tutor. (2016, December 27). Basicity vs Nucleophilicity - Steric Hindrance.
  • The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions.
  • Leah4sci. (2023, December 5). SN1 SN2 E1 E2 Pre-Finals Practice [Live Recording] Organic Chemistry Review.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • K. C. Nicolaou Research Group. (n.d.). Protecting Groups.
  • University of Calgary. (n.d.). Nucleophilicity vs Basicity.

Sources

Validation & Comparative

Comparative Guide: Synthetic Routes to Substituted Pyridine-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of substituted pyridine-2-carbaldehydes presents a unique set of electronic challenges. The electron-deficient nature of the pyridine ring renders the 2-position susceptible to nucleophilic attack, while the resulting aldehyde is prone to hydration, polymerization, or over-oxidation to picolinic acid.

This guide compares the three most chemically distinct and reliable synthetic methodologies:

  • Oxidative Functionalization (Selenium Dioxide oxidation of 2-methylpyridines).

  • Reductive Installation (DIBAL-H reduction of esters/nitriles).

  • Organometallic Formylation (Lithiation of halopyridines followed by DMF quench).

Strategic Recommendation: Use Route C (Lithiation) for highly substituted or halogenated scaffolds requiring precise regiocontrol. Use Route B (Reduction) when the carboxylate feedstock is abundant. Reserve Route A (SeO2) for early-stage, robust substrates where trace selenium contamination is manageable.

Method Selection: Decision Logic

The choice of method is dictated primarily by the available starting material and the sensitivity of existing substituents on the pyridine ring.

MethodSelection Start Starting Material? Methyl 2-Methylpyridine (Picoline) Start->Methyl Ester 2-Ester / Nitrile Start->Ester Halide 2-Halo-pyridine (Br, I) Start->Halide SeO2 Route A: SeO2 Oxidation (Robust, Toxic) Methyl->SeO2 Direct Oxidation DIBAL Route B: DIBAL-H Reduction (Clean, Cryogenic) Ester->DIBAL Hydride Reduction Lith Route C: Lithiation/DMF (Versatile, Regioselective) Halide->Lith Metal-Halogen Exchange SubCheck Substituents Sensitive to Strong Base? Halide->SubCheck SubCheck->DIBAL Yes (Convert Halo to Ester first) SubCheck->Lith No

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability.

Route A: Selenium Dioxide Oxidation

Best for: Simple alkyl-pyridines; robust substrates.

Mechanism & Causality

This reaction proceeds via the Riley Oxidation . The driving force is the ene-reaction of the enolizable 2-methyl group with


, forming an allylic seleninic acid intermediate. This intermediate undergoes a [2,3]-sigmatropic rearrangement followed by decomposition to release elemental selenium and the aldehyde.
  • Why it works: The 2-position of pyridine is sufficiently acidic (

    
    ) to allow enolization/tautomerization, which is the rate-determining step for the initial attack.
    
  • Limitation: The reaction generates colloidal selenium (red precipitate) which is difficult to filter and toxic.

Protocol (Self-Validating)
  • Setup: Dissolve substituted 2-methylpyridine (1.0 equiv) in 1,4-dioxane (0.5 M). Add

    
     (1.1–1.3 equiv).
    
  • Reaction: Reflux (

    
    ) for 4–12 hours.
    
    • Validation: Monitor TLC.[1][2] The aldehyde is more polar than the starting picoline but less polar than the over-oxidized acid.

    • Visual Check: The solution will turn dark, and black/red selenium metal will precipitate.

  • Workup: Filter hot through a Celite pad to remove bulk Selenium. Concentrate filtrate.[2]

  • Purification: Kugelrohr distillation or silica column (DCM/MeOH).

Critical Note: Trace selenium is a catalyst poison for subsequent Pd-catalyzed couplings. Ensure thorough purification if downstream cross-coupling is planned.

Route B: DIBAL-H Reduction of Esters/Nitriles

Best for: Substrates with existing carboxylate handles; avoiding heavy metals.

Mechanism & Causality

Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acidic hydride donor.

  • Low Temp Stability: At

    
    , DIBAL-H coordinates to the carbonyl oxygen and delivers one hydride, forming a stable tetrahedral aluminate intermediate.
    
  • The "Freeze": This intermediate does not collapse to the aldehyde at low temperature, preventing the aldehyde from being reduced further to the alcohol (which happens with

    
    ).
    
  • Hydrolysis: The aldehyde is only released upon acidic hydrolysis during the workup.

Protocol (Step-by-Step)
  • Preparation: Flame-dry a flask and cool to

    
     (Dry ice/Acetone) under 
    
    
    
    .
  • Addition: Dissolve pyridine-2-carboxylate ester (1.0 equiv) in anhydrous DCM or Toluene. Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise over 30 mins.

    • Control: Keep internal temp below

      
       to prevent over-reduction.
      
  • Quench (The Rochelle Method):

    • Add MeOH (excess) at

      
       to destroy excess hydride.
      
    • Warm to RT and add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt).

    • Why: Aluminum salts form gelatinous emulsions. Tartrate chelates

      
      , solubilizing it in the aqueous layer and allowing clean phase separation.
      
  • Stirring: Vigorously stir the biphasic mixture for 1–2 hours until layers are clear.

Route C: Lithiation & Formylation

Best for: Complex scaffolds; installing aldehyde in the presence of halogens.

Mechanism & Causality

This route utilizes Lithium-Halogen Exchange . n-Butyllithium (


) reacts with a 2-bromo- or 2-iodo-pyridine. The equilibrium favors the formation of the 2-lithio-pyridine because the 

orbital of the pyridine ring stabilizes the carbanion better than the

butyl group. The lithiated species is then quenched with Dimethylformamide (DMF).[3]

Lithiation Step1 2-Bromopyridine + n-BuLi Step2 2-Lithiopyridine (Intermediate) Step1->Step2 -78°C Li-Hal Exch Step3 DMF Addition (Electrophile) Step2->Step3 Quench Step4 Tetrahedral Lithium-Amide Step3->Step4 Adduct Step5 Acid Hydrolysis -> Aldehyde Step4->Step5 H3O+

Figure 2: Workflow for the organometallic installation of the formyl group.

Protocol (High-Fidelity)
  • Inert Environment: Strictly anhydrous THF is required. Cool to

    
    .[2]
    
  • Exchange: Add n-BuLi (1.05 equiv) to the 2-bromopyridine solution.

    • Timing: Stir for 30–60 mins. Do not let warm, or "Wurtz coupling" (reaction of Li-species with unreacted Br-species) will occur.

  • Formylation: Add anhydrous DMF (1.5 equiv) in one portion.

  • Hydrolysis: Warm to

    
     and quench with 1M HCl or saturated 
    
    
    
    .
    • Note: The intermediate hemiaminal requires acid to collapse to the aldehyde.

Comparative Performance Analysis

FeatureRoute A: SeO2 OxidationRoute B: DIBAL ReductionRoute C: Lithiation/DMF
Precursor 2-MethylpyridinePyridine-2-Ester/Nitrile2-Bromo/Iodo-pyridine
Typical Yield 50 – 75%80 – 95%85 – 98%
Atom Economy HighModerateLow (Stoichiometric Li/DMF)
Scalability High (Industrial standard)Medium (Cryogenic limits)Low/Medium (Safety limits)
Functional Tolerance Good: Acids, HalogensBad: Oxidizable aminesGood: Ethers, AlkylsBad: Ketones, AmidesGood: Ethers, FBad: Esters, Nitro, Ketones
Key Risk Toxic Se waste; Over-oxidationOver-reduction to alcoholPyrophoric reagents; Moisture
Expert Insight on Substituents
  • Electron-Withdrawing Groups (EWGs): Route C is superior. For example, if you have a 4-trifluoromethyl-2-bromopyridine, the lithiation is extremely fast and clean.

  • Electron-Donating Groups (EDGs): Route A works well for simple alkyl-substituted pyridines (lutidines), but EDGs can sometimes facilitate over-oxidation to the carboxylic acid.

References

  • Riley Oxidation Mechanism & Scope

    • Trachtenberg, E. N. "Selenium Dioxide Oxidation."[4][5][6][7] Chemical Reviews, 1971 , 71, 3.

  • DIBAL-H Reduction Methodology

    • Granados, A., et al. "Selective Reduction of Esters to Aldehydes." Journal of Organic Chemistry, 2010, 75, 12.
  • Lithiation and Formylation of Pyridines

    • Comins, D. L., & O'Connor, S. "Lithiation of Pyridines: A Review." Advances in Heterocyclic Chemistry, 1988.
  • Comparison of Pyridine Oxidation Methods

    • Kornblum, N., et al.[8] "A New Method for the Oxidation of Primary Halides." Journal of the American Chemical Society, 1959 , 81, 4113.[8] (Relevant for the 2-step Halogenation/Oxidation alternative).[9][10][11][12]

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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 5-Chloro-4-methyl-pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to its utility. This guide provides a comprehensive framework for conducting cross-reactivity studies on 5-Chloro-4-methyl-pyridine-2-carbaldehyde, a substituted pyridine aldehyde with potential applications in medicinal chemistry and chemical biology.[1][2][3] By comparing its activity profile with structurally related analogs, we can elucidate its selectivity and potential off-target effects, thereby validating its use as a specific modulator of a biological target.

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[3] Aldehyde-containing pyridines, in particular, are versatile intermediates for the synthesis of bioactive molecules, including thiosemicarbazones with demonstrated anti-tumor activity.[1][2][4] Given the reactive nature of the aldehyde functional group and the potential for substituted pyridines to interact with a variety of biological targets, a thorough assessment of cross-reactivity is not just recommended, but essential for advancing a compound through the drug discovery pipeline.

This guide will detail the experimental design and protocols for a series of assays to profile the cross-reactivity of 5-Chloro-4-methyl-pyridine-2-carbaldehyde against a panel of alternative pyridine aldehydes. We will explore methodologies ranging from target-specific binding and enzyme inhibition assays to broader cell-based assessments of compound activity.

Comparative Analogs for Cross-Reactivity Profiling

To provide a meaningful comparison, we have selected two commercially available, structurally related pyridine aldehydes. The choice of these alternatives allows for the assessment of the steric and electronic contributions of the methyl and chloro substituents on the pyridine ring to the overall activity and specificity of the parent molecule.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Chloro-4-methyl-pyridine-2-carbaldehyde 886364-96-1C7H6ClNO155.58
5-Chloropyridine-2-carboxaldehyde[5]55934-00-4C6H4ClNO141.55
2-Chloro-5-methylpyridine-4-carboxaldehyde[6]1060801-49-1C7H6ClNO155.58

Experimental Framework for Cross-Reactivity Assessment

A multi-pronged approach is crucial for a comprehensive understanding of a compound's cross-reactivity. We will employ a combination of in vitro biochemical assays and cell-based assays to build a detailed specificity profile.

Competitive Binding Assay

A competitive binding assay is a fundamental technique to determine the affinity of a test compound for a specific biological target, often a protein.[7][8][9] This assay measures the ability of our test compounds to displace a known, high-affinity ligand from the target's binding site.

Rationale: By comparing the IC50 values (the concentration of inhibitor required to displace 50% of the labeled ligand) for 5-Chloro-4-methyl-pyridine-2-carbaldehyde and its analogs, we can rank their relative binding affinities for the target of interest. A significantly lower IC50 for the parent compound would suggest a higher degree of specificity.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Target Preparation: Purify the protein of interest to >95% homogeneity.

  • Radioligand Selection: Choose a radiolabeled ligand with high affinity and specificity for the target protein.

  • Assay Buffer Preparation: Prepare a suitable binding buffer that maintains the stability and activity of the target protein.

  • Compound Preparation: Prepare serial dilutions of 5-Chloro-4-methyl-pyridine-2-carbaldehyde and the comparator compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the target protein, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compounds. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the protein-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Target Target Protein Incubation Incubate to Equilibrium Target->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compounds Test Compounds Compounds->Incubation Filtration Separate Bound/Free Incubation->Filtration Detection Scintillation Counting Filtration->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting the activity of specific enzymes.[10] An enzyme inhibition assay directly measures the effect of a compound on the catalytic activity of an enzyme.[11][12][13]

Rationale: This assay will determine if 5-Chloro-4-methyl-pyridine-2-carbaldehyde and its analogs act as inhibitors of a chosen enzyme. By comparing their IC50 values, we can assess their relative potencies and selectivities. For this guide, we will use a generic kinase assay as an example, as kinases are a common target class for pyridine-containing molecules.

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds in the appropriate kinase buffer.

  • Compound Plating: Dispense serial dilutions of the test compounds into a 96-well plate.

  • Kinase Reaction: Add the kinase and substrate to each well, followed by the addition of ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminogenic ADP detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Kinase Reaction Initiate Kinase Reaction Enzyme->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Compounds Test Compounds Compounds->Reaction Detection Luminescent Detection of ADP Reaction->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for a generic kinase inhibition assay.

Cell-Based Assay for Off-Target Effects

Cell-based assays provide a more physiologically relevant context for evaluating compound activity by assessing their effects within a living cell.[14][15][16][17] A cytotoxicity assay is a common starting point to identify non-specific, off-target effects that could confound the results of more specific assays.

Rationale: By measuring the impact of the compounds on cell viability, we can identify concentrations at which they induce general cellular toxicity. This information is crucial for interpreting the results of target-specific assays and for establishing a therapeutic window.

Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)

  • Cell Culture: Culture a suitable cell line in a 96-well plate until they reach the desired confluency.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Chloro-4-methyl-pyridine-2-carbaldehyde and the comparator compounds for a specified period (e.g., 24-72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the CC50 (cytotoxic concentration 50%) value.

Cell_Based_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cells Culture Cells Treatment Compound Treatment Cells->Treatment Compounds Test Compounds Compounds->Treatment MTT MTT Incubation Treatment->MTT Solubilization Solubilize Formazan MTT->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate CC50 Measurement->Analysis

Caption: Workflow for a cell viability (MTT) assay.

Interpreting the Data: A Holistic View of Cross-Reactivity

The data generated from these assays should be compiled and analyzed to build a comprehensive cross-reactivity profile.

AssayMetric5-Chloro-4-methyl-pyridine-2-carbaldehyde5-Chloropyridine-2-carboxaldehyde2-Chloro-5-methylpyridine-4-carboxaldehyde
Competitive BindingIC50 (nM)Experimental ValueExperimental ValueExperimental Value
Enzyme InhibitionIC50 (nM)Experimental ValueExperimental ValueExperimental Value
Cell ViabilityCC50 (µM)Experimental ValueExperimental ValueExperimental Value

A desirable profile for 5-Chloro-4-methyl-pyridine-2-carbaldehyde would be a low IC50 in the binding and inhibition assays for the intended target, with significantly higher IC50 values for the comparator compounds. Furthermore, the CC50 value should be substantially higher than the on-target IC50, indicating a favorable therapeutic window.

Conclusion

A thorough investigation of cross-reactivity is a critical step in the validation of any new chemical probe or drug candidate. By systematically comparing the biological activity of 5-Chloro-4-methyl-pyridine-2-carbaldehyde with that of its structural analogs using a suite of well-defined in vitro and cell-based assays, researchers can gain valuable insights into its specificity and potential for off-target effects. This knowledge is indispensable for making informed decisions in the progression of a compound towards further preclinical and clinical development.

References

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  • Guidechem. (n.d.). What is the background and overview of 5-CHLORO-2-METHOXY-PYRIDINE-4-CARBALDEHYDE?
  • Sigma-Aldrich. (n.d.). 5-Chloro-4-methyl-pyridine-2-carbaldehyde.
  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
  • Royal Society of Chemistry. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
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A Comparative Spectroscopic Guide to Pyridine Aldehyde Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and scientific research, a meticulous understanding of molecular structure is paramount. The isomeric purity of compounds can drastically alter their biological activity, efficacy, and safety profiles. Pyridine aldehydes, key building blocks in the synthesis of a myriad of pharmaceutical agents, present a classic case of positional isomerism where the placement of the aldehyde group on the pyridine ring dictates the molecule's electronic and, consequently, its spectral properties. This guide provides a comprehensive comparative analysis of the spectral data of 2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, and 4-pyridinecarboxaldehyde, offering field-proven insights into their differentiation using common spectroscopic techniques.

Introduction: The Significance of Isomeric Differentiation

Pyridine aldehydes are heterocyclic aromatic aldehydes that serve as versatile precursors in organic synthesis. Their utility stems from the reactivity of the aldehyde group and the electronic properties of the pyridine ring. The position of the electron-withdrawing aldehyde group (ortho, meta, or para to the nitrogen atom) significantly influences the electron density distribution within the aromatic ring, leading to distinct spectroscopic signatures. An accurate interpretation of these spectral differences is crucial for reaction monitoring, quality control, and the unambiguous identification of these isomers in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of the pyridine aldehyde isomers exhibit characteristic patterns that are directly attributable to the position of the aldehyde substituent. The electron-withdrawing nature of the aldehyde group deshields the protons on the pyridine ring, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted pyridine.

Proton 2-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde
Aldehyde-H~10.1 ppm (s)~10.1 ppm (s)~10.2 ppm (s)
H-2-~9.0 ppm (d)~8.9 ppm (d)
H-3~8.1 ppm (d)-~7.8 ppm (d)
H-4~7.9 ppm (t)~8.3 ppm (dt)-
H-5~7.5 ppm (m)~7.5 ppm (dd)~7.8 ppm (d)
H-6~8.7 ppm (d)~8.8 ppm (dd)~8.9 ppm (d)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data compiled from various sources, including the Spectral Database for Organic Compounds (SDBS).

Analysis of ¹H NMR Data:

  • Aldehyde Proton: The aldehyde proton in all three isomers appears as a singlet in the highly deshielded region of around 10.1-10.2 ppm. This is a characteristic chemical shift for aromatic aldehydes.

  • Ring Protons: The key to differentiating the isomers lies in the chemical shifts and coupling patterns of the ring protons.

    • In 2-pyridinecarboxaldehyde , the proton adjacent to both the nitrogen and the aldehyde group (H-6) is the most deshielded.

    • In 3-pyridinecarboxaldehyde , the protons at positions 2 and 6, which are ortho to the nitrogen, are significantly deshielded. The H-2 proton, being also ortho to the aldehyde group, appears at the lowest field.

    • In 4-pyridinecarboxaldehyde , the molecule possesses a plane of symmetry, resulting in only three distinct proton signals. The protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide complementary information about the carbon skeleton. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield shift.

Carbon 2-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde
C=O~193 ppm~192 ppm~192 ppm
C-2~153 ppm~154 ppm~151 ppm
C-3~128 ppm~131 ppm~122 ppm
C-4~137 ppm~125 ppm~144 ppm
C-5~125 ppm~136 ppm~122 ppm
C-6~150 ppm~156 ppm~151 ppm

Note: Chemical shifts are approximate and can vary. Data compiled from various sources, including the Spectral Database for Organic Compounds (SDBS).

Analysis of ¹³C NMR Data:

  • Carbonyl Carbon: The carbonyl carbon signal appears around 192-193 ppm for all three isomers.

  • Ring Carbons: The electron-withdrawing effect of the aldehyde group and the nitrogen atom influences the chemical shifts of the ring carbons. The carbon atom directly attached to the aldehyde group (C-2, C-3, or C-4) and the carbons ortho and para to the nitrogen are the most affected.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining reproducible and comparable NMR data.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the pyridine aldehyde isomer.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms homogenize Homogenize Solution add_tms->homogenize load_sample Insert Sample into Spectrometer homogenize->load_sample setup_exp Set Up ¹H and ¹³C Experiments load_sample->setup_exp acquire Acquire Spectra setup_exp->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H peak_pick Peak Picking baseline->peak_pick for ¹³C

Caption: Experimental workflow for NMR analysis of pyridine aldehyde isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The position of the aldehyde group influences the vibrational frequencies of the C=O bond and the C-H bonds of the aldehyde and the pyridine ring.

IR Spectral Data Comparison
Vibrational Mode 2-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde
C=O Stretch~1710 cm⁻¹~1705 cm⁻¹~1700 cm⁻¹
Aldehyde C-H Stretch~2850, ~2750 cm⁻¹~2860, ~2760 cm⁻¹~2860, ~2760 cm⁻¹
Aromatic C=C/C=N Stretch~1600-1400 cm⁻¹~1600-1400 cm⁻¹~1600-1400 cm⁻¹

Note: Frequencies are approximate and can vary based on the sampling method (e.g., KBr pellet, thin film).

Analysis of IR Data:

  • C=O Stretch: The most prominent feature in the IR spectra of these isomers is the strong absorption band corresponding to the C=O stretching vibration. The position of this band is sensitive to electronic effects. The greater the conjugation of the carbonyl group with the aromatic ring, the lower the C=O stretching frequency. In the 4-isomer, the aldehyde group is in a para position to the nitrogen, allowing for the most effective resonance delocalization, which weakens the C=O bond and lowers its stretching frequency.

  • Aldehyde C-H Stretch: The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands around 2850 and 2750 cm⁻¹. This "Fermi doublet" is a characteristic feature of aldehydes and helps to distinguish them from ketones.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.

  • Thoroughly grind a small amount of the pyridine aldehyde isomer (typically 1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the finely ground powder into a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Spectral Acquisition grind Grind Sample with KBr load_die Load Powder into Die grind->load_die press Press to Form Pellet load_die->press place_pellet Place Pellet in Spectrometer press->place_pellet record_spectrum Record IR Spectrum place_pellet->record_spectrum

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